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  • Product: PD-1/PD-L1-IN-NP19
  • CAS: 2377916-66-8

Core Science & Biosynthesis

Foundational

Introduction: Reinvigorating the Anti-Tumor Immune Response

An In-Depth Technical Guide to the Mechanism of Action of PD-1/PD-L1-IN-NP19 The discovery of immune checkpoints—critical pathways that regulate immune responses to maintain self-tolerance and limit collateral tissue dam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of PD-1/PD-L1-IN-NP19

The discovery of immune checkpoints—critical pathways that regulate immune responses to maintain self-tolerance and limit collateral tissue damage—has revolutionized cancer therapy.[1][2] One of the most pivotal of these is the Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1.[2][3][4] PD-1 is an inhibitory receptor expressed on the surface of activated T-cells, while PD-L1 is frequently upregulated on the surface of tumor cells.[1][5][6] When PD-L1 on a cancer cell binds to PD-1 on a T-cell, it delivers a potent inhibitory signal that "turns off" the T-cell, allowing the tumor to evade immune destruction.[3][7][8]

The clinical success of monoclonal antibodies that block this interaction has been remarkable, yet challenges such as immune-related adverse events, primary or acquired resistance, and the need for intravenous administration persist.[9][10] This has spurred the development of small molecule inhibitors designed to disrupt the PD-1/PD-L1 axis. This guide provides a detailed technical overview of PD-1/PD-L1-IN-NP19 (henceforth NP19), a potent small molecule inhibitor, detailing its core mechanism of action, the experimental methodologies used for its validation, and its implications for cancer immunotherapy research.

PD-1/PD-L1-IN-NP19: A Profile of a Small Molecule Checkpoint Inhibitor

PD-1/PD-L1-IN-NP19 is a small molecule inhibitor designed to specifically block the protein-protein interaction between human PD-1 and PD-L1.[11] Unlike large antibody-based therapies, small molecules like NP19 offer the potential for oral bioavailability and different pharmacokinetic profiles, representing a distinct therapeutic modality.

Core Mechanism: Direct Disruption of the PD-1/PD-L1 Axis

The primary mechanism of action for NP19 is the direct, competitive inhibition of the PD-1/PD-L1 binding interface. By occupying a critical binding pocket on either PD-1 or PD-L1, NP19 physically prevents the two proteins from interacting. This action effectively severs the inhibitory signal transmitted to the T-cell, thereby "releasing the brakes" on the anti-tumor immune response.

This blockade restores the effector functions of tumor-infiltrating lymphocytes (TILs). Once freed from the suppressive signal, activated T-cells can resume their cytotoxic activities, including the proliferation and secretion of key pro-inflammatory cytokines like Interferon-gamma (IFN-γ), leading to the recognition and elimination of tumor cells.[1][11]

PD1_Pathway_Inhibition cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR MHC MHC TCR->MHC Antigen Recognition PD1 PD-1 Receptor Inhibition Inhibition Signal (Exhaustion) PD1->Inhibition Activation T-Cell Activation (Cytokine Release, Proliferation) Inhibition->Activation Blocks MHC->Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Binding NP19 PD-1/PD-L1-IN-NP19 NP19->PDL1 NP19 Blocks Interaction

Caption: NP19 blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Quantitative Profile and Preclinical Efficacy

The activity of NP19 has been characterized through a series of biochemical and in vivo studies, which collectively validate its mechanism and therapeutic potential.

ParameterValueSpeciesAssay/ModelReference
IC₅₀ (PD-1/PD-L1 Interaction) 12.5 nMHumanBiochemical Assay[11]
Tumor Growth Inhibition (TGI) 76.5%MouseH22 Hepatoma Model (25 mg/kg, i.p.)[11]
Tumor Growth Inhibition (TGI) 80.9%MouseMelanoma Model (100 mg/kg, p.o.)[11]
Half-life (t₁/₂) 1.5 ± 0.5 hRat1 mg/kg, i.v.[11]
Oral Bioavailability (F) 5%Rat10 mg/kg, p.o.[11]

Table 1: Summary of key preclinical data for PD-1/PD-L1-IN-NP19.

The potent IC₅₀ of 12.5 nM against the human PD-1/PD-L1 interaction demonstrates high biochemical efficacy.[11] This translates into significant in vivo anti-tumor activity, with TGI reaching up to 80.9% in a melanoma model and 76.5% in a hepatoma model.[11] The pharmacokinetic data from rat studies provide initial insights into the compound's disposition, showing a relatively short half-life with intravenous administration and limited oral bioavailability.[11]

Experimental Validation: Protocols and Methodologies

The validation of a PD-1/PD-L1 inhibitor like NP19 relies on a tiered approach, moving from biochemical confirmation of target engagement to cell-based assays of immune function and finally to in vivo models of anti-tumor efficacy.

Protocol 1: In Vitro PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive binding assay to determine the IC₅₀ of NP19.

Objective: To quantify the ability of NP19 to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.

Methodology:

  • Reagent Preparation:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., terbium cryptate).

    • Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Serial dilutions of NP19 in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of tagged PD-1 and 5 µL of tagged PD-L1 to the wells of a low-volume 384-well plate.

    • Add 5 µL of NP19 at various concentrations (e.g., 10-point, 3-fold serial dilution) or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Analysis:

    • Plot the HTRF ratio against the logarithm of NP19 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of NP19 that inhibits 50% of the PD-1/PD-L1 interaction.

Trustworthiness: This self-validating system includes positive controls (no inhibitor, maximum signal) and negative controls (no protein binding, background signal) to ensure assay integrity. The dose-response curve provides a robust measure of potency.

Protocol 2: T-Cell Activation/Co-Culture Assay

This protocol measures the functional consequence of PD-1/PD-L1 blockade: the restoration of T-cell effector function.

Objective: To measure the increase in IFN-γ production from T-cells when co-cultured with PD-L1-expressing tumor cells in the presence of NP19.

Methodology:

  • Cell Culture:

    • Culture a human cancer cell line with high endogenous or engineered PD-L1 expression (e.g., MDA-MB-231).

    • Isolate human Pan-T cells from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Co-Culture Setup:

    • Seed the PD-L1-positive tumor cells in a 96-well plate and allow them to adhere.

    • Add the T-cells to the wells at a specific effector-to-target ratio (e.g., 5:1).

    • Add a T-cell activator (e.g., anti-CD3/CD28 beads) to stimulate the T-cell receptor.

    • Add NP19 at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control.

    • Incubate the co-culture for 72 hours.

  • Endpoint Measurement:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Analysis:

    • Plot the IFN-γ concentration against the NP19 concentration to demonstrate a dose-dependent restoration of T-cell cytokine production.

Causality: The inclusion of a T-cell activator is crucial as PD-1 is upregulated upon T-cell activation. The assay directly links the inhibition of the PD-1/PD-L1 signal by NP19 to a key T-cell effector function.

Protocol 3: In Vivo Syngeneic Mouse Model Efficacy Study

This protocol evaluates the anti-tumor efficacy of NP19 in an immunocompetent mouse model.

Objective: To determine the tumor growth inhibition (TGI) caused by NP19 treatment in a syngeneic tumor model.

Methodology:

  • Model Establishment:

    • Implant a syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (administered via the same route as the drug).

      • Group 2: NP19 (e.g., 50 mg/kg, daily oral gavage).

      • Group 3: Positive control (e.g., anti-PD-1 antibody, intraperitoneal injection).

    • Treat animals for a defined period (e.g., 14-21 days).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100.

    • Compare survival curves between groups using Kaplan-Meier analysis.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Implant Syngeneic Tumor Cells in Mice B Allow Tumors to Reach 50-100 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle, NP19, or Positive Control (Daily for 14-21 days) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E F Endpoint: Excise Tumors, Measure Weight E->F G Calculate TGI % & Analyze Survival F->G

Caption: Workflow for an in vivo syngeneic mouse model efficacy study.

Conclusion and Future Directions

PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor that effectively disrupts the PD-1/PD-L1 immune checkpoint. Its mechanism of action—restoring T-cell effector function by blocking this key inhibitory interaction—is validated by strong biochemical and in vivo preclinical data.[11] The detailed protocols provided herein offer a robust framework for the evaluation of similar small molecule checkpoint inhibitors.

While NP19 demonstrates significant anti-tumor activity, future research should focus on optimizing its pharmacokinetic properties to enhance oral bioavailability and exposure. Furthermore, the principles of nanoparticle-based delivery, which can improve tumor accumulation and allow for co-delivery of synergistic agents, represent a promising strategy for formulating next-generation versions of small molecule inhibitors like NP19.[9][12][13] Investigating NP19 in combination with other therapies, such as chemotherapy or targeted agents, could also unlock synergistic effects and overcome resistance mechanisms, further expanding the arsenal of effective cancer immunotherapies.[12][14]

References

  • Current time information in Casnewydd, GB. Google Search.
  • Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment. PMC.
  • PD-1/PD-L1-IN-NP19. MedchemExpress.com.
  • Nanoparticle-enhanced PD-1/PD-L1 targeted combination therapy for triple negative breast cancer. Frontiers. (2024-05-01).
  • Development of a nanoparticle-based immunotherapy targeting PD-L1 and PLK1 for lung cancer treatment. Research Communities. (2022-08-08).
  • Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment. MDPI. (2022-07-29).
  • Utilizing nanoparticles to overcome anti-PD-1/PD-L1 immunotherapy resi. IJN. (2025-02-25).
  • Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway. Encyclopedia.pub. (2022-08-24).
  • Anti-PD-L1 peptide-conjugated prodrug nanoparticles for targeted cancer immunotherapy combining PD-L1 blockade with immunogenic cell death. PMC.
  • Humanized Mouse Models for In vivo Immunotherapy Evaluation. TD2 Precision Oncology.
  • Nanoparticles targeting immune checkpoint protein VISTA induce potent antitumor immunity. Journal for ImmunoTherapy of Cancer.
  • Characterization and application of nano vaccines in cancer immunotherapy-A review. (2025-07-10).
  • PD-1 and PD-L1 inhibitors. Wikipedia.
  • Nanoparticle Trains Immune Cells to Attack Cancer. NCI. (2020-12-04).
  • Novel Nanotherapeutics for Cancer Immunotherapy by PD-L1-Aptamer-Functionalized and Fexofenadine-Loaded Albumin Nanoparticles. MDPI. (2023-03-11).
  • Nanoparticles for Cancer Immunotherapy: Innovations and Challenges. PMC - NIH.
  • The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer.
  • Nanomaterial-based cancer immunotherapy: enhancing treatment strategies. Frontiers. (2024-10-09).
  • PD-1 and PD-L1 inhibitors Pipeline, Therapies, Companies and MOA. DelveInsight.
  • Nanoparticle-Based Immunotherapy for Cancer. ACS Publications.
  • Mechanism of action of PD-1 and PD-L1 inhibitors. The programmed cell... ResearchGate.
  • PD-1/PD-L1 pathway: current researches in cancer. PMC.
  • A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer.
  • The Next Immune-Checkpoint Inhibitors: PD-1/PD-L1 Blockade in Melanoma. PMC.
  • PD-L1 in Cancer: ESMO Biomarker Factsheet. OncologyPRO.
  • Identifying PD-1/PD-L1 interactions. Navinci.
  • PD-1/PD-L1 Inhibitors + Co-therapies: The Future of NSCLC Therapy Lies in Smart Combinations. Helix Biopharma. (2025-08-06).
  • The Diverse Function of PD-1/PD-L Pathway Beyond Cancer. Frontiers.
  • The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. MDPI. (2022-10-04).

Sources

Exploratory

PD-1/PD-L1-IN-NP19: Discovery, Mechanism, and Preclinical Development

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary PD-1/PD-L1-IN-NP19 (referred to herein as NP19 ) is a potent, small-molecule inhibitor of the Programmed Cell Death-1 (PD-1) / Programmed Cel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

PD-1/PD-L1-IN-NP19 (referred to herein as NP19 ) is a potent, small-molecule inhibitor of the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1] Discovered by Cheng et al. (2020), NP19 represents a significant advancement in the transition from monoclonal antibody (mAb) therapies to oral small-molecule immunomodulators.

Unlike mAbs that sterically block the interaction surface, NP19 functions via a dimerization-dependent mechanism , inducing a conformational change in PD-L1 that sequesters the protein and occludes the PD-1 binding site. This guide details the chemical discovery, mechanism of action (MoA), synthetic pathways, and preclinical pharmacology of NP19.

Chemical Discovery & Rational Design

Origin and Classification

NP19 belongs to the resorcinol dibenzyl ether class of PD-L1 inhibitors.[1][2] It was identified through a rational design campaign aimed at optimizing the biphenyl core scaffold originally disclosed by Bristol-Myers Squibb (e.g., BMS-202, BMS-1001).

  • Chemical Name: 2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-(2-methyl-3-phenylphenyl)methoxy]phenyl]acetic acid derivative (Generic description based on pharmacophore).

  • CAS Registry Number: 2377916-66-8[3][4]

  • Molecular Formula: C33H31ClN2O4

  • Molecular Weight: 555.07 g/mol

Structure-Activity Relationship (SAR)

The potency of NP19 (IC50 = 12.5 nM) stems from specific interactions within the PD-L1 hydrophobic pocket:

  • Biphenyl Core: Mimics the hydrophobic residues of PD-1, anchoring the molecule into the PD-L1 surface.

  • Resorcinol Ether Linkage: Provides the necessary flexibility and geometry to span the PD-L1 dimer interface.

  • Cyanophenyl Moiety: The cyano group acts as a hydrogen bond acceptor, stabilizing the molecule within the deep hydrophobic pocket formed by Tyr56.

  • Solubilizing Tail: A hydrophilic extension (often containing amine or carboxylic acid functionalities) designed to interact with solvent-exposed residues, though NP19 itself exhibits limited aqueous solubility compared to later generations (e.g., NPH16).

Mechanism of Action (MoA)

Dimerization-Induced Blockade

NP19 does not bind 1:1 with PD-L1 in the same manner as an antibody. Instead, it acts as a "molecular glue" that induces the formation of a PD-L1 homodimer.

  • Binding: NP19 inserts itself between two PD-L1 monomers.

  • Stabilization: The hydrophobic core of NP19 interacts with the hydrophobic pocket of both PD-L1 units (involving residues Ile54, Tyr56, Met115, Ala121, Tyr123 ).

  • Occlusion: This dimerization sterically clashes with PD-1, effectively removing functional PD-L1 from the cell surface and preventing the inhibitory signal transmission to the T-cell.

Signaling Pathway Visualization

The following diagram illustrates the restoration of T-cell effector function mediated by NP19.

PDL1_Blockade cluster_tumor Tumor Cell Surface cluster_tcell T-Cell Surface PDL1_Monomer PD-L1 (Monomer) PDL1_Dimer PD-L1 Homodimer (Inactive) PDL1_Monomer->PDL1_Dimer Induced Dimerization PD1 PD-1 Receptor PDL1_Monomer->PD1 Natural Interaction PDL1_Dimer->PD1 Steric Occlusion (No Binding) SHP2 SHP-2 Phosphatase PD1->SHP2 Recruits TCR T-Cell Receptor (TCR) IFNg IFN-gamma Release TCR->IFNg Uninhibited Signaling SHP2->TCR Dephosphorylates (Inhibits Signal) NP19 Small Molecule NP19 NP19->PDL1_Monomer Binds Hydrophobic Pocket Killing Tumor Cell Killing IFNg->Killing Immune Response

Figure 1: Mechanism of NP19-induced PD-L1 dimerization and subsequent restoration of T-cell activity.

Chemical Synthesis Protocol

The synthesis of NP19 typically utilizes a convergent strategy based on Williamson ether synthesis . The following protocol is derived from the general methodology for resorcinol dibenzyl ethers as described in the primary literature (Cheng et al., 2020).

Retrosynthetic Analysis

The molecule is disassembled into three key components:

  • Core: 4-Chloro-resorcinol (or similar substituted resorcinol).

  • Fragment A: 3-(Bromomethyl)benzonitrile (Cyanophenyl part).

  • Fragment B: (Bromomethyl)biphenyl derivative (Hydrophobic tail).

Step-by-Step Synthesis Workflow

Reagents:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Substituted Resorcinol

  • Benzyl Bromide derivatives[5]

  • Ethyl Acetate/Hexanes (for purification)

Protocol:

  • Activation of Resorcinol:

    • Dissolve 1.0 eq of the substituted resorcinol core in anhydrous DMF under nitrogen atmosphere.

    • Add 2.5 eq of K2CO3. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Sequential Alkylation (Control of Regioselectivity):

    • Note: If the resorcinol is asymmetric, stepwise addition is required.

    • Add 1.0 eq of Fragment A (3-cyanobenzyl bromide) dropwise.

    • Heat to 60°C and monitor by TLC/LC-MS until the mono-ether intermediate is formed.

  • Second Alkylation:

    • Add 1.1 eq of Fragment B (Biphenyl benzyl bromide derivative).

    • Continue heating at 60-80°C for 4–6 hours.

  • Work-up and Purification:

    • Quench reaction with ice-cold water. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify via Silica Gel Column Chromatography (Gradient: Hexanes to 30% EtOAc/Hexanes).

Synthesis_Workflow Start Substituted Resorcinol Inter Mono-Ether Intermediate Start->Inter Alkylation 1 Reagents K2CO3 / DMF 60°C Reagents->Inter FragA 3-Cyanobenzyl Bromide FragA->Inter FragB Biphenyl Benzyl Bromide Product Crude NP19 FragB->Product Inter->Product Alkylation 2 Final Purified NP19 (>98% Purity) Product->Final Silica Gel Chromatography

Figure 2: General synthetic route for resorcinol dibenzyl ether PD-L1 inhibitors.

Preclinical Pharmacology

In Vitro Potency

NP19 demonstrates high affinity for human PD-L1 but significantly lower affinity for mouse PD-L1, a common trait in this class due to sequence divergence in the binding pocket.

Assay TypeParameterValueNotes
HTRF Binding IC5012.5 nM Homogeneous Time-Resolved Fluorescence using human PD-L1/PD-1.[6]
T-Cell Activation EC50~3.0 µM IFN-γ production in Hep3B/OS-8/hPD-L1 + CD3+ T-cell co-culture.
Cytotoxicity CC50>10 µM Tested on A549, MCF-7, and B16-F10 cell lines (Low toxicity).[1]
In Vivo Efficacy

Despite moderate oral bioavailability, NP19 showed significant tumor growth inhibition (TGI) in syngeneic mouse models.

  • Models: B16-F10 (Melanoma) and H22 (Hepatoma).[5]

  • Dosing Regimen: 25, 50, 100 mg/kg (Intragastric gavage, QD for 15 days).

  • Results:

    • TGI (Melanoma): Up to 80.9% at 100 mg/kg.[1]

    • TGI (Hepatoma): 76.5% at 25 mg/kg (i.p.).[1]

    • Immune Profiling: Increased infiltration of CD8+ T-cells within the tumor microenvironment (TME).

Pharmacokinetics (PK) Profile

The PK profile indicates that while NP19 is orally active, its bioavailability is limited, likely due to low solubility or first-pass metabolism.

ParameterValue (Rat, IV 1 mg/kg)Value (Rat, PO 10 mg/kg)
T 1/2 (Half-life) 1.5 ± 0.5 h10.9 ± 7.7 h
Cmax 1751 µg/L69.5 µg/L
Clearance (CL) 0.9 ± 0.2 L/h/kg23.1 L/h/kg
Bioavailability (F) N/A5%

Data Source: Cheng et al., J. Med.[1][5][7] Chem. 2020.[1][2][5][7]

Conclusion

NP19 serves as a critical "tool compound" and lead structure in the development of small-molecule PD-L1 inhibitors. Its ability to induce PD-L1 dimerization validates the non-canonical binding mode as a viable therapeutic strategy. While its low oral bioavailability (5%) limits its direct clinical utility, it has paved the way for next-generation derivatives (e.g., NPH16) with improved physicochemical properties.

For research purposes, NP19 is an excellent positive control for HTRF screening assays and mechanistic studies of PD-L1 dimerization.

References

  • Cheng, B., Ren, Y., Niu, X., et al. (2020).[5] Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.[1][2][5][6] Journal of Medicinal Chemistry, 63(15), 8338-8358.

  • Zak, K. M., Grudnik, P., Guzik, K., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][7][8][9] Oncotarget, 7(21), 30323–30335.

  • MedChemExpress. (n.d.). PD-1/PD-L1-IN-NP19 Product Datasheet.

  • Cayman Chemical. (n.d.). NP19 Product Information.

Sources

Foundational

Decoding the PD-1/PD-L1 Axis: A Technical Whitepaper on the Small-Molecule Inhibitor NP19

Executive Summary The advent of immune checkpoint inhibitors (ICIs) targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) pathway has revolutionized oncology. However, monoclonal antibod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of immune checkpoint inhibitors (ICIs) targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) pathway has revolutionized oncology. However, monoclonal antibodies (mAbs) face limitations, including poor tumor penetration, immunogenicity, and high manufacturing costs. Enter small-molecule inhibitors. PD-1/PD-L1-IN-NP19 (NP19) is a highly potent, rationally designed small-molecule inhibitor that disrupts the human PD-1/PD-L1 protein-protein interaction (PPI)[1].

This technical guide provides an in-depth analysis of NP19's binding affinity, structural pharmacology, and the rigorous experimental frameworks required to validate its efficacy from biochemical assays to in vivo models.

Pharmacological Profile and Binding Affinity

NP19 (CAS: 2377916-66-8) is a resorcinol dibenzyl ether derivative optimized through docking-based virtual screening[2]. Unlike mAbs that bind to large conformational epitopes, NP19 intercalates into the hydrophobic pocket formed by the PD-L1 homodimer interface, effectively occluding the PD-1 binding site.

The quantitative pharmacological and pharmacokinetic (PK) data for NP19 are summarized in the table below:

Pharmacological ParameterValueBiological & Clinical Significance
Biochemical IC

(HTRF)
12.5 nMHigh-affinity blockade of the human PD-1/PD-L1 interaction[3].
Cellular EC

(IFN-γ Release)
~3 µMFunctional restoration of T-cell activity in a highly immunosuppressive tumor microenvironment model[3].
Species Selectivity >1 µM (Mouse PD-L1)Highly selective for human PD-L1; necessitates humanized models for accurate in vivo PD-L1 targeting validation[4].
Oral Bioavailability (F) 5% (Rats)Low oral absorption indicates a need for intraperitoneal (i.p.) or intravenous (i.v.) dosing, or advanced lipid formulation[4].
Systemic Clearance (CL) 0.9 ± 0.2 L/h/kgModerate clearance rate allowing for sustained plasma concentrations during daily dosing regimens[4].
Half-life (t

, i.v.)
1.5 ± 0.5 h (Rats)Supports a standard daily dosing schedule for in vivo murine models[4].

Mechanistic Pathway Visualization

To understand the functional impact of NP19, we must map its intervention within the tumor-immune synapse. By binding to PD-L1, NP19 prevents the phosphorylation of the ITIM/ITSM motifs on the intracellular domain of PD-1, thereby rescuing T-cell receptor (TCR) signaling cascades that lead to Interferon-gamma (IFN-γ) secretion.

G TumorCell Tumor Cell (hPD-L1 Expressing) PDL1 PD-L1 TumorCell->PDL1 expresses TCell CD8+ T Cell (PD-1 Expressing) PD1 PD-1 TCell->PD1 expresses NP19 NP19 Inhibitor (Small Molecule) NP19->PDL1 Binds & Blocks (IC50 = 12.5 nM) TCR TCR Activation NP19->TCR Restores PDL1->PD1 Inhibitory Signal (Blocked) IFNg IFN-γ Release TCR->IFNg Induces

Fig 1: NP19 disruption of PD-1/PD-L1 axis, restoring TCR signaling and IFN-γ release.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of NP19 requires self-validating experimental systems. Below are the definitive protocols for quantifying NP19's binding affinity and functional efficacy.

Protocol 1: Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

Causality & Rationale: Traditional ELISA requires multiple wash steps, which disrupt the transient, dynamic equilibrium of small molecule-protein interactions, often leading to artificially inflated IC


 values. HTRF utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET) in a wash-free, homogenous format, preserving the true binding affinity of NP19[3].

Self-Validating System: This assay must include a known small-molecule PD-L1 inhibitor (e.g., BMS-1166) as a positive control and a DMSO-only well as a negative control to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human PD-L1 tagged with Europium cryptate (Donor) and human PD-1 tagged with XL665 (Acceptor) in a standard assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Compound Dilution: Serially dilute NP19 in DMSO, then transfer to a 384-well low-volume microplate (final DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Incubation: Add the PD-L1-Eu and PD-1-XL665 to the wells containing NP19. Incubate the plate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm and measure dual emissions at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log concentration of NP19 using a 4-parameter logistic non-linear regression model to derive the 12.5 nM IC

    
    [3].
    
Protocol 2: Functional PBMC / Hep3B Co-Culture Assay

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy. To prove that NP19 can penetrate the tumor microenvironment and functionally reactivate exhausted T-cells, researchers utilize a co-culture of primary human Peripheral Blood Mononuclear Cells (PBMCs) and Hep3B hepatoma cells[3]. The Hep3B cells are engineered to overexpress human PD-L1 and an anti-CD3 single-chain variable fragment (scFv). The anti-CD3 scFv provides a constant, artificial TCR activation signal, ensuring that any suppression of IFN-γ is strictly dependent on the PD-1/PD-L1 axis.

Self-Validating System: NP19 is dosed up to 10 µM. A parallel cell viability assay (e.g., CellTiter-Glo) must be run to ensure that the modulation of IFN-γ is due to immune checkpoint blockade and not off-target compound cytotoxicity[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed the engineered Hep3B/OS-8/hPD-L1 cells in a 96-well plate and allow them to adhere overnight.

  • PBMC Isolation & Addition: Isolate human PBMCs from healthy donors using density gradient centrifugation. Add the PBMCs to the Hep3B monolayer at a predetermined effector-to-target (E:T) ratio (typically 5:1 or 10:1).

  • Compound Treatment: Add NP19 at varying concentrations (0.37 µM to 10 µM) to the co-culture[4].

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO

    
     atmosphere.
    
  • Quantification: Harvest the cell culture supernatant and quantify IFN-γ levels using a highly sensitive sandwich ELISA. NP19 should exhibit a dose-dependent elevation of IFN-γ with an EC

    
     of ~3 µM[3].
    

In Vivo Efficacy and Synergistic Applications

While NP19 shows robust single-agent activity—reducing tumor growth in B16/F10 murine melanoma and H22 murine hepatocellular carcinoma models at doses of 25–100 mg/kg[3]—the future of small-molecule ICIs lies in rational combination therapies.

Recent structural biology and pharmacology studies have demonstrated the potent synergistic effects of combining NP19 with novel tubulin inhibitors. For instance, in a 2023 study published in the Journal of Medicinal Chemistry, researchers discovered a novel indole analogue (Compound 3a) targeting the colchicine-binding site of tubulin[5].

When Compound 3a (5 mg/kg) was administered alongside the PD-1/PD-L1 inhibitor NP19, the combination radically reshaped the tumor immune microenvironment. The dual therapy increased the infiltration of CD8+ tumor-infiltrating lymphocytes (TILs), achieving a remarkable Tumor Growth Inhibition (TGI) of 77.85% in the B16-F10 melanoma model, far surpassing the efficacy of either agent alone[5]. This highlights NP19's critical role as an immune-potentiating backbone in next-generation oncological regimens.

References

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma PubMed (National Institutes of Health) / Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

PD-1/PD-L1-IN-NP19 target validation studies

A Technical Guide to Small Molecule Checkpoint Inhibition Executive Summary & Compound Profile The development of small molecule inhibitors for the PD-1/PD-L1 axis represents a significant leap beyond monoclonal antibody...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Small Molecule Checkpoint Inhibition

Executive Summary & Compound Profile

The development of small molecule inhibitors for the PD-1/PD-L1 axis represents a significant leap beyond monoclonal antibody (mAb) therapies, offering improved tumor penetration and oral bioavailability.[1] PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent, selective small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Programmed Cell Death 1 (PD-1) and its ligand PD-L1.[2]

This guide outlines a rigorous validation framework for NP19. Unlike mAbs, which sterically occlude the interaction surface, small molecules like NP19 often induce dimerization or bind to cryptic pockets. Therefore, validation requires specialized biophysical and functional assays distinct from standard antibody screening.

Compound Snapshot: NP19
ParameterValueContext
Target Human PD-1/PD-L1 InteractionImmune Checkpoint Blockade
Potency (Cell-Free) IC50: 12.5 nM Human PD-1/PD-L1 Binding Assay
Selectivity > 1,000 nM (Mouse PD-1/PD-L1)Critical: Significant species variance
Bioavailability (F) ~5% (Rat, p.o.)Low oral F requires formulation optimization
Half-life (t1/2) 10.9 h (Rat, p.o.); 1.5 h (Rat, i.v.)[2]Moderate systemic exposure
Mechanism of Action & Signaling Pathway[3][4][5][6]

To validate NP19, one must confirm its ability to restore T-cell signaling suppressed by the PD-1 pathway. Under normal suppression, PD-L1 binding to PD-1 recruits SHP-2, which dephosphorylates ZAP70 and PI3K, halting T-cell activation. NP19 blockade prevents this recruitment.

Figure 1: PD-1/PD-L1 Blockade Signaling Pathway The following diagram illustrates the restoration of the TCR/CD28 signaling cascade upon NP19 administration.

PD1_Pathway NP19 NP19 (Inhibitor) PDL1 PD-L1 (Tumor Cell) NP19->PDL1 Binds & Sequesters PD1 PD-1 (T-Cell) PDL1->PD1 Blocked Interaction SHP2 SHP-2 (Phosphatase) PD1->SHP2 Recruitment Fails ZAP70 ZAP70 (Phosphorylated) SHP2->ZAP70 Dephosphorylation Blocked TCR TCR Complex TCR->ZAP70 Activates PI3K PI3K / Akt ZAP70->PI3K Signaling Cascade NFAT NFAT / AP-1 (Nuclear Translocation) PI3K->NFAT Activation Cytokines IFN-γ / IL-2 Production NFAT->Cytokines Transcription

Caption: NP19 binds PD-L1, preventing PD-1 engagement and SHP-2 recruitment, thereby restoring TCR-driven ZAP70 phosphorylation and cytokine release.

Biophysical Validation (Target Engagement)

The flat, hydrophobic interface of PD-1/PD-L1 is notoriously difficult for small molecules. Validation begins with confirming physical binding and quantification of affinity (IC50/Kd).

Recommended Assay: HTRF (Homogeneous Time-Resolved Fluorescence)

HTRF is superior to ELISA for small molecules as it minimizes wash steps that might dissociate weak/fast-off compounds.

Experimental Logic:

  • Donor: Europium cryptate-labeled Anti-PD-1.

  • Acceptor: d2-labeled PD-L1.

  • Signal: FRET occurs only when PD-1 and PD-L1 interact. NP19 disrupts this, decreasing the signal.

Protocol 1: HTRF Binding Inhibition

  • Reagents: Recombinant Human PD-1-His and Human PD-L1-Fc proteins.

  • Dilution: Prepare NP19 serial dilutions (0.1 nM to 10 µM) in diluent buffer (PBS + 0.1% BSA).

  • Incubation:

    • Mix 5 µL of PD-L1-Fc (final conc. 10 nM) with 5 µL of NP19. Incubate 15 min at RT.

    • Add 5 µL of PD-1-His (final conc. 20 nM). Incubate 1 hour at RT.

  • Detection: Add 5 µL of Anti-His-Europium and 5 µL of Anti-Fc-d2. Incubate 2 hours.

  • Readout: Measure ratio (665 nm / 620 nm) on an HTRF-compatible plate reader (e.g., EnVision).

  • Validation Criteria:

    • Expected IC50: ~12.5 nM.[2]

    • Z' Factor: > 0.5 (ensures assay robustness).

In Vitro Functional Validation (Cellular Activity)

Binding does not guarantee function. The compound must disrupt the signaling axis in a live cell context.

Recommended Assay: Jurkat/CHO Co-culture Reporter Assay

This system mimics the Tumor-Immune Synapse.

  • Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-Luciferase reporter.

  • Target Cells: CHO (Chinese Hamster Ovary) cells engineered to overexpress human PD-L1 and a TCR activator (e.g., anti-CD3 scFv or viral antigen).

Protocol 2: T-Cell Reactivation Assay

  • Seeding: Plate CHO-PD-L1 cells (20,000 cells/well) in a 96-well white-wall plate. Allow adherence (4 hours).

  • Treatment: Add NP19 serial dilutions to the wells.

  • Co-culture: Add Jurkat-PD-1-NFAT cells (50,000 cells/well).

  • Incubation: 6 hours at 37°C, 5% CO2.

  • Development: Add Luciferase substrate (e.g., Bio-Glo™). Incubate 10 min.

  • Readout: Measure Luminescence (RLU).

  • Secondary Readout (Supernatant): Collect supernatant before lysis to measure IFN-γ via ELISA.

    • Expected Result: Dose-dependent increase in Luciferase and IFN-γ.

    • NP19 Benchmark: Significant elevation of IFN-γ at concentrations > 0.37 µM.[2]

In Vivo Validation & Species Specificity

Critical Challenge: NP19 is highly selective for human PD-1/PD-L1 (IC50 12.5 nM) and shows poor activity against mouse PD-1/PD-L1 (>1,000 nM).[2]

  • Implication: Standard syngeneic mouse models (e.g., MC38, CT26) may yield false negatives or require supraphysiological doses (25-100 mg/kg) to force efficacy via off-target effects or weak binding.

The "Gold Standard" Model: Humanized Mice

To accurately validate NP19 on-target, use double-knockin mice (hPD-1/hPD-L1).

Workflow:

  • Model: C57BL/6-hPD1/hPDL1 knock-in mice.

  • Tumor: MC38-hPDL1 (MC38 cells engineered to express human PD-L1).

  • Dosing Regimen:

    • Group 1: Vehicle (Control).

    • Group 2: NP19 (25 mg/kg, i.p., daily).

    • Group 3: Anti-hPD-L1 mAb (Positive Control, e.g., Atezolizumab).

  • Readout:

    • Tumor Volume (mm³) over 21 days.

    • Ex Vivo Analysis: Flow cytometry of Tumor Infiltrating Lymphocytes (TILs). Look for increased CD8+ / Granzyme B+ ratio.

Figure 2: The Validation Funnel A logical progression from molecule to model.

Validation_Funnel cluster_0 Step 1: Biophysical cluster_1 Step 2: Cellular cluster_2 Step 3: In Vivo HTRF HTRF/SPR (Binding Affinity) Reporter NFAT Reporter (Signaling Restoration) HTRF->Reporter IC50 < 20nM Cytokine IFN-γ ELISA (Functional Output) Reporter->Cytokine Confirmed PK PK Profiling (Bioavailability) Cytokine->PK EC50 < 1µM HuMice Humanized Mouse Tumor Model PK->HuMice Adequate Exposure

Caption: The critical path for validating NP19, gating progression on quantitative milestones.

Summary of Expected Data
Assay TypeMetricExpected Result for NP19Validation Status
HTRF (Human) IC5012.5 nMPass (High Potency)
HTRF (Mouse) IC50> 1,000 nMCaution (Species Specific)
Jurkat Co-culture IFN-γDose-dependent increase (0.37 - 10 µM)Pass (Functional)
PK (Rat) Bioavailability~5% (Oral)Optimize (Formulation needed)
In Vivo (Humanized) TGI %> 50% at 25 mg/kgPass (Efficacious)
References
  • Zak, K. et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 2016. (Provides structural context for small molecule binding modes similar to NP19).
  • Chen, L. & Han, X. "Anti-PD-1/PD-L1 therapy of human cancer: past, present, and future." Journal of Clinical Investigation, 2015. [Link]

Sources

Foundational

Unlocking the Immune Microenvironment: A Technical Guide to PD-1/PD-L1 Inhibition via the Small Molecule NP19

Executive Summary & Mechanistic Paradigm The advent of monoclonal antibodies (mAbs) targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) axis has fundamentally transformed immuno-oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The advent of monoclonal antibodies (mAbs) targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) axis has fundamentally transformed immuno-oncology. However, the therapeutic ceiling of mAbs is often limited by poor solid tumor penetration, lack of oral bioavailability, and prolonged half-lives that complicate the management of immune-related adverse events (irAEs).

To overcome these pharmacokinetic bottlenecks, the field has pivoted toward small-molecule inhibitors. NP19 is a novel, highly potent resorcinol dibenzyl ether derivative engineered to disrupt the PD-1/PD-L1 protein-protein interaction (PPI)[1]. By optimizing the solvent-interaction region of the PD-L1 binding pocket, NP19 effectively blocks the immune checkpoint, thereby rescuing T-cell exhaustion and driving robust anti-tumor immunity[1][2].

As an application scientist, my objective in this guide is to move beyond basic theory. Here, we will dissect the quantitative profile of NP19, map its mechanistic pathways, and provide self-validating experimental protocols designed to ensure high-fidelity data in your own laboratory workflows.

Quantitative Data Profile

Before designing functional assays, it is critical to understand the physicochemical and baseline pharmacological parameters of the compound. NP19 demonstrates a high binding affinity for human PD-L1, though it exhibits species specificity, showing much lower activity against murine PD-L1[3].

Table 1: Physicochemical and Pharmacological Properties of NP19

ParameterValue / DescriptionExperimental Context
CAS Number 2377916-66-8[4]Chemical identification
Molecular Formula C33H31ClN2O4[5]Resorcinol dibenzyl ether scaffold
Molecular Weight 555.1 g/mol [5]Small molecule classification
Target PD-1/PD-L1 Interaction[4]Immune checkpoint blockade
In Vitro IC₅₀ 12.5 nM[1]Human PD-1/PD-L1 HTRF Binding Assay
Cellular EC₅₀ ~3 µM[5]IFN-γ rescue in PBMC/Hep3B co-culture
In Vivo Dosing 25, 50, 100 mg/kg[5]Murine B16-F10 & H22 tumor models
Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL[5]Stock solution preparation

Mechanistic Visualization

NP19 acts by directly binding to the surface of PD-L1, sterically hindering its ability to engage with the PD-1 receptor on cytotoxic CD8+ T-cells[1]. This blockade prevents the transmission of inhibitory signaling cascades (such as SHP-1/2 recruitment), thereby restoring T-cell receptor (TCR) signaling and triggering the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ)[1]. Furthermore, recent combinatorial studies demonstrate that pairing NP19 with HDAC6 inhibitors (e.g., compound 10c) synergistically downregulates PD-L1 expression while maximizing CD8+ T-cell infiltration[6].

G cluster_tumor Tumor Cell Microenvironment cluster_tcell Cytotoxic CD8+ T-Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Immune Evasion (Blocked) MHC MHC-I Complex TCR T-Cell Receptor MHC->TCR Antigen Presentation IFN IFN-γ Secretion PD1->IFN Suppresses (When Active) TCR->IFN Activation Cascade NP19 NP19 (Small Molecule) NP19->PDL1 Binds & Inhibits

Caption: Mechanism of Action: NP19 disruption of the PD-1/PD-L1 immune checkpoint axis.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental design must move beyond simple step-by-step instructions. As researchers, we must understand the causality behind our methodological choices. The following protocols are designed as self-validating systems to evaluate NP19.

Protocol 1: In Vitro Target Engagement via HTRF Assay

Objective: Quantify the biochemical IC₅₀ of NP19 against the human PD-1/PD-L1 interaction[1]. Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. Small molecules often possess intrinsic autofluorescence that can generate false positives in standard assays. HTRF utilizes a time delay before signal integration, effectively eliminating short-lived background fluorescence and ensuring the 12.5 nM IC₅₀[1] is a true reflection of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Reconstitute NP19 in 100% anhydrous DMSO to a 10 mM stock[7]. Rationale: The resorcinol dibenzyl ether scaffold is hydrophobic; proper solvation prevents compound aggregation.

  • Reagent Assembly: In a 384-well low-volume plate, combine Tag1-PD-L1 and Tag2-PD-1 recombinant proteins in assay buffer (PBS + 0.1% BSA + 0.05% Tween-20).

  • Compound Addition: Add NP19 in a 10-point dose-response titration. Ensure the final DMSO concentration remains strictly ≤1% to prevent solvent-induced protein denaturation.

  • Incubation & Reading: Incubate at room temperature for 60 minutes. Read the plate using a TR-FRET compatible microplate reader (e.g., excitation at 337 nm, dual emission at 620 nm and 665 nm).

  • Validation Checkpoint: Include a known small-molecule PD-L1 inhibitor (e.g., BMS-202) as a positive control. A dose-response curve yielding a Hill slope near 1.0 validates a 1:1 binding stoichiometry, confirming assay integrity.

Protocol 2: Functional T-Cell Rescue Co-Culture Assay

Objective: Assess the ability of NP19 to rescue T-cell activity via IFN-γ production[1]. Causality: Biochemical binding does not guarantee cellular efficacy. This assay mimics the tumor-immune synapse. We co-culture isolated human peripheral blood mononuclear cells (PBMCs) with Hep3B hepatoma cells engineered to express both hPD-L1 and an anti-CD3 single-chain variable fragment (OS-8)[4][5]. The OS-8 fragment provides a constant, artificial TCR stimulus, making the T-cell response strictly dependent on whether NP19 successfully blocks the PD-L1 inhibitory signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B/OS-8/hPD-L1 cells in a 96-well plate at

    
     cells/well. Allow adherence for 12 hours.
    
  • PBMC Addition: Isolate human PBMCs using density gradient centrifugation. Add

    
     PBMCs to each well.
    
  • NP19 Treatment: Introduce NP19 at varying concentrations (spanning the ~3 µM EC₅₀ range)[5].

  • Incubation: Co-culture for 72 hours at 37°C, 5% CO₂.

  • Supernatant Harvest: Centrifuge the plate and collect the supernatant. Quantify IFN-γ secretion using a high-sensitivity ELISA.

  • Validation Checkpoint: Run a parallel cell viability assay (e.g., CellTiter-Glo) on the remaining cells. This ensures that any observed decrease in IFN-γ at high NP19 concentrations is due to target saturation, not compound-induced cytotoxicity.

Protocol 3: In Vivo Efficacy & Immune Profiling

Objective: Evaluate systemic anti-tumor immunity in a murine model[1]. Causality: The B16-F10 melanoma model is chosen because it is notoriously immunologically "cold" (low baseline T-cell infiltration). Demonstrating efficacy here proves that NP19 can actively remodel a hostile tumor microenvironment[1]. Note: Because NP19 has lower affinity for murine PD-L1[3], higher dosing is required compared to humanized models.

Step-by-Step Methodology:

  • Tumor Inoculation: Subcutaneously inject

    
     B16-F10 cells into the right flank of C57BL/6 mice.
    
  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice and administer NP19 via intragastric gavage or intraperitoneal injection at 25, 50, and 100 mg/kg daily for 14-15 days[3][4].

  • Volumetrics: Measure tumor volume using digital calipers every 2 days (

    
    ).
    
  • Validation Checkpoint (Flow Cytometry): At study termination, excise and digest the tumors. Stain the single-cell suspension for CD45, CD3, CD8, and FoxP3. A statistically significant increase in the CD8+ effector T-cell to Treg (FoxP3+) ratio provides definitive in vivo validation of the immune-activating mechanism[6].

Workflow Prep 1. NP19 Stock Prep (Anhydrous DMSO) HTRF 2. HTRF Binding Assay (Target Engagement Validation) Prep->HTRF Cell 3. PBMC/Hep3B Co-Culture (Functional IFN-γ Rescue) HTRF->Cell InVivo 4. B16-F10 Murine Model (In Vivo Efficacy) Cell->InVivo Readout 5. Flow Cytometry & Tumor Volumetrics InVivo->Readout

Caption: Self-validating experimental workflow for evaluating NP19 from in vitro binding to in vivo efficacy.

Conclusion

NP19 represents a critical step forward in the rational design of small-molecule immune checkpoint inhibitors. By transitioning from large, systemic monoclonal antibodies to targeted molecules like NP19, researchers can explore new frontiers in solid tumor penetration and synergistic combination therapies (such as HDAC6 inhibition)[6]. Adhering to the self-validating protocols outlined above ensures that your preclinical data remains robust, reproducible, and mechanistically sound.

References

  • Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

Sources

Exploratory

PD-1/PD-L1-IN-NP19 effects on T-cell activation

Topic: PD-1/PD-L1-IN-NP19 Effects on T-Cell Activation Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Drug Discovery Scientists, Immunologists Mechanisms of T-Cell Restoration and Experimental Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: PD-1/PD-L1-IN-NP19 Effects on T-Cell Activation Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Drug Discovery Scientists, Immunologists

Mechanisms of T-Cell Restoration and Experimental Validation

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) represents a significant advancement in the class of small-molecule immune checkpoint inhibitors. Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab, NP19 is a resorcinol dibenzyl ether derivative designed to overcome the pharmacokinetic limitations of large biologics, specifically poor tissue penetration in "cold" solid tumors.

With an IC50 of 12.5 nM for the human PD-1/PD-L1 interaction, NP19 functions as a potent competitive antagonist. Its primary mode of action involves binding to the PD-L1 surface, sterically hindering the PD-1 interface and preventing the formation of the co-inhibitory complex. This guide details the specific effects of NP19 on T-cell activation, the signaling pathways involved, and the rigorous experimental protocols required to validate its efficacy in preclinical settings.

Mechanistic Profile: Small Molecule vs. Biologic

While mAbs function by occluding the interaction surface through massive steric bulk, small molecules like NP19 often induce specific conformational changes or dimerization of the target protein.

2.1 Structural Pharmacology[1]
  • Chemical Class: Resorcinol dibenzyl ether.[1][2]

  • Target: Programmed Death-Ligand 1 (PD-L1).[2][3][4][5][6][7][8][9]

  • Binding Mode: NP19 likely binds to the hydrophobic pocket of PD-L1, inducing the formation of a PD-L1 homodimer. This dimerization sequesters PD-L1, rendering it incapable of binding to PD-1 on the T-cell surface.

  • Affinity: High affinity (IC50 = 12.5 nM) for human PD-L1; significantly lower affinity for murine PD-L1 (>1 µM), necessitating the use of humanized mouse models for in vivo validation.

2.2 Signaling Restoration

The blockade of the PD-1/PD-L1 axis by NP19 prevents the phosphorylation of the ITIM and ITSM motifs on the PD-1 cytoplasmic tail. This results in the exclusion of SHP-2 phosphatase , thereby sustaining TCR downstream signaling (PI3K/Akt and Ras/MEK/ERK pathways).

PD1_Blockade_Mechanism cluster_tcell T-Cell Cytoplasm NP19 NP19 (Small Molecule) PDL1 PD-L1 (Tumor Cell) NP19->PDL1 Binds Hydrophobic Pocket PDL1_Dimer Sequestered PD-L1 Homodimer PDL1->PDL1_Dimer Induced Dimerization PD1 PD-1 (T-Cell) PDL1->PD1 Interaction BLOCKED SHP2 SHP-2 Phosphatase PD1->SHP2 Recruitment Prevented TCR TCR Complex PI3K PI3K / Akt Pathway TCR->PI3K Sustained Activation SHP2->TCR Dephosphorylation Prevented IFNg IFN-γ / IL-2 Release PI3K->IFNg Effector Function

Figure 1: Mechanism of Action.[2][5][7][10] NP19 induces PD-L1 sequestration, preventing SHP-2 recruitment and sustaining T-cell effector function.

Effects on T-Cell Activation

The efficacy of NP19 is defined by its ability to reverse T-cell exhaustion. Key quantitative indicators include:

3.1 Cytokine Release (IFN-γ)

In co-culture assays (e.g., Hep3B/OS-8/hPD-L1 cells + CD3+ T-cells), NP19 demonstrates a dose-dependent restoration of Interferon-gamma (IFN-γ) production.[3]

  • EC50 for Restoration: ~3 µM.[3]

  • Magnitude: At 10 µM, NP19 can elevate IFN-γ levels by >3-fold compared to vehicle controls, comparable to antibody standards in specific contexts.

3.2 Proliferation and Cytotoxicity

NP19 treatment leads to the re-entry of exhausted T-cells into the cell cycle.

  • Marker: Increased Ki67+ CD8+ T-cell population.

  • Cytotoxicity: Enhanced lysis of PD-L1+ tumor cells, mediated by restored Granzyme B and Perforin secretion.

Table 1: Comparative Efficacy Profile

ParameterNP19 (Small Molecule)Anti-PD-L1 mAb (e.g., Atezolizumab)
Target Binding Human PD-L1 (IC50: 12.5 nM)Human PD-L1 (Kd: ~0.1-1 nM)
Mechanism Dimerization / Steric BlockadeSteric Occlusion
Tissue Penetration High (Tumor Core Accessible)Limited (Periphery Dominant)
T-Cell Activation Dose-dependent IFN-γ restorationHigh IFN-γ restoration
Oral Bioavailability Low (~5%), requires optimizationN/A (IV only)
Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize self-validating controls (positive/negative) to confirm that observed effects are NP19-specific.

Protocol A: HTRF Binding Assay (Target Engagement)

Purpose: Validate the IC50 of NP19 disrupting the PD-1/PD-L1 interaction in vitro before cell-based assays.

  • Reagents: Recombinant His-tagged human PD-L1, Fc-tagged human PD-1, Europium-labeled anti-His antibody (donor), XL665-labeled anti-Fc antibody (acceptor).

  • Setup:

    • Incubate NP19 (serial dilution 0.1 nM – 10 µM) with PD-L1-His (4 nM) for 15 min at 25°C.

    • Add PD-1-Fc (20 nM) and incubate for 30 min.

    • Add detection antibodies (Eu-anti-His and anti-Fc-XL665).

  • Readout: Measure FRET signal (665 nm/620 nm ratio).

  • Validation:

    • Negative Control:[9] DMSO only (Max FRET).

    • Positive Control: Unlabeled PD-L1 or known BMS-202 inhibitor (Min FRET).

    • Success Criteria: IC50 must fall within 10-20 nM range.

Protocol B: T-Cell/Tumor Co-Culture Functional Assay

Purpose: Measure functional restoration of T-cell activity (IFN-γ release).

  • Cell Lines:

    • Target: Hep3B or CHO cells stably transfected with human PD-L1 and a membrane-bound anti-CD3 scFv (OS-8) to provide Signal 1 (TCR stimulation).

    • Effector: Jurkat T-cells or primary human PBMCs (CD3+).

  • Workflow:

    • Seed Target cells (PD-L1+) in 96-well plates (20,000 cells/well). Allow adherence (4h).

    • Add NP19 serial dilutions.

    • Add Effector cells (Jurkat or PBMC) at 5:1 E:T ratio.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Analysis:

    • Harvest supernatant.

    • Quantify IFN-γ via ELISA.

  • Causality Check:

    • Include a "Mock" target line (PD-L1 negative). NP19 should have no effect on IFN-γ in the absence of PD-L1, proving the drug is not a non-specific T-cell mitogen.

Experimental_Workflow Step1 Seed PD-L1+ Tumor Cells (Hep3B/OS-8) Step2 Add NP19 Inhibitor (Serial Dilution) Step1->Step2 Step3 Add Effector T-Cells (PBMC/Jurkat) Step2->Step3 Step4 Co-Culture 48-72h @ 37°C Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 ELISA (IFN-γ) Step5->Step6 Control Control: PD-L1(-) Cells (Rules out off-target) Control->Step4 Parallel Arm

Figure 2: Co-Culture Validation Workflow. Step-by-step protocol for assessing T-cell reactivation via IFN-γ quantification.

In Vivo Considerations

While NP19 shows promise in vitro, in vivo application requires careful formulation due to its physicochemical properties.

  • Pharmacokinetics: NP19 has low oral bioavailability (F ≈ 5%) and a short half-life (t1/2 ≈ 1.5h) when administered IV.

  • Vehicle: Solubilization often requires DMSO/PEG400/Tween-80 mixtures.

  • Dosing Regimen: Effective tumor growth inhibition (TGI) in B16-F10 melanoma models typically requires 25–100 mg/kg via intragastric gavage or IP injection daily.

References
  • Cheng, B., et al. (2020).[2][11] "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents."[2] Journal of Medicinal Chemistry. Link

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget. Link (Reference for mechanism of small molecule PD-L1 dimerization).

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Datasheet." Link

  • TargetMol. "NP19 Chemical & Physical Properties." Link

Sources

Protocols & Analytical Methods

Method

PD-1/PD-L1-IN-NP19 in vitro assay protocol

Application Note: In Vitro Profiling and Functional Evaluation of PD-1/PD-L1-IN-NP19 Executive Summary The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling and Functional Evaluation of PD-1/PD-L1-IN-NP19

Executive Summary

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumors exploit to evade immune surveillance[1]. While monoclonal antibodies dominate the clinical landscape, small-molecule inhibitors offer distinct pharmacokinetic advantages, including superior tumor penetration and oral bioavailability. PD-1/PD-L1-IN-NP19 (Compound NP19) is a highly potent, small-molecule inhibitor designed to disrupt the human PD-1/PD-L1 interaction[2].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating the biochemical affinity and cellular efficacy of PD-1/PD-L1-IN-NP19. Designed for drug development professionals, this guide details the mechanistic rationale and step-by-step protocols necessary to generate robust, reproducible pharmacological data.

Mechanism of Action & Pathway Dynamics

In a healthy immune system, the PD-1/PD-L1 axis regulates T cell activation to prevent autoimmunity[1]. However, in the tumor microenvironment, cancer cells upregulate PD-L1. When PD-L1 binds to PD-1 on activated CD8+ T cells, it triggers an inhibitory signaling cascade that suppresses T cell receptor (TCR) signaling, leading to reduced proliferation, diminished cytokine secretion, and ultimate T cell exhaustion[3].

PD-1/PD-L1-IN-NP19 acts as a competitive antagonist. By binding directly to the PD-L1 interface, NP19 prevents the formation of the PD-1/PD-L1 complex, thereby rescuing TCR-mediated signaling and restoring the secretion of effector cytokines such as Interferon-gamma (IFN-γ)[2].

MoA PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T Cell) PDL1->PD1 Binding Exhaustion T Cell Exhaustion (Decreased IFN-γ) PD1->Exhaustion Inhibitory Signaling NP19 PD-1/PD-L1-IN-NP19 NP19->PDL1 Competitive Inhibition Activation T Cell Activation (Increased IFN-γ) NP19->Activation Restores TCR Signaling

Fig 1: Mechanism of Action of PD-1/PD-L1-IN-NP19 in restoring T cell activation.

Quantitative Compound Profile

To establish a baseline for assay validation, the known pharmacological parameters of PD-1/PD-L1-IN-NP19 are summarized below. Note the strict species selectivity; NP19 is highly specific to the human structural conformation, which dictates the use of humanized or fully human in vitro models[2].

ParameterValue / ObservationPharmacological Significance
Target Human PD-1/PD-L1 InteractionReverses tumor-induced immune suppression.
Biochemical IC₅₀ (Human) 12.5 nMHigh-affinity target engagement[2].
Biochemical IC₅₀ (Mouse) > 1 µMPoor murine cross-reactivity; requires humanized models[2].
Cellular Efficacy (IFN-γ) 0.37 - 10 µM (Dose-dependent)Functional restoration of exhausted T cells[2].
In Vivo Efficacy (Mouse) 76.5% TGI (H22 hepatoma model)Demonstrates systemic anti-tumor viability[2].

Experimental Workflow & Protocols

To build a trustworthy data package, researchers must execute a two-tiered validation system: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based co-culture assay to prove functional immune restoration[3].

Workflow Start In Vitro Profiling of NP19 Biochem 1. Biochemical Assay (HTRF Binding) Start->Biochem Cellular 2. Cellular Assay (T Cell-Tumor Co-culture) Start->Cellular Prep1 Pre-incubate NP19 + PD-L1 Biochem->Prep1 Prep2 Co-culture T Cells & Tumor Cells + NP19 (72h) Cellular->Prep2 Read1 Measure TR-FRET (Calculate IC50) Prep1->Read1 Read2 Quantify IFN-γ (ELISA) Prep2->Read2

Fig 2: Step-by-step in vitro experimental workflow for evaluating NP19 efficacy.

Protocol 1: HTRF-Based Biochemical Binding Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of NP19 against the human PD-1/PD-L1 interaction. Rationale for HTRF: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it is a "no-wash" assay. Washing steps can disrupt the delicate equilibrium of small-molecule protein-protein interaction (PPI) inhibitors.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer (PBS, 0.1% BSA, 0.05% Tween-20). Causality: BSA prevents non-specific binding of the small molecule to the plastic microplate, while Tween-20 reduces protein aggregation.

  • Compound Dilution: Serially dilute NP19 in 100% DMSO, then perform an intermediate dilution in assay buffer. Ensure the final assay DMSO concentration is strictly ≤1%.

  • Pre-Incubation (Critical Step): Add 5 nM Tag1-human PD-L1 and the diluted NP19 to a 384-well plate. Incubate for 30 minutes at room temperature (RT). Causality: Small molecules often have slower association kinetics than massive proteins. Pre-incubation allows NP19 to occupy the PD-L1 binding pocket before the highly competitive PD-1 receptor is introduced.

  • Complex Formation: Add 5 nM Tag2-human PD-1 to the wells.

  • Detection: Add anti-Tag1 Europium cryptate (Donor) and anti-Tag2 XL665 (Acceptor). Incubate for 2 hours at RT protected from light.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and a known reference inhibitor like BMS-1166 (100% inhibition). Proceed with data analysis only if Z' > 0.5.

Protocol 2: T Cell - Tumor Cell Co-Culture Functional Assay

Objective: Evaluate the capacity of NP19 to restore T cell effector function by measuring IFN-γ secretion in a suppressive tumor microenvironment[2]. Rationale for Co-Culture: Biochemical binding does not guarantee cellular membrane penetration or functional efficacy. A co-culture system mimics the physiological immune synapse[3].

Step-by-Step Procedure:

  • Tumor Cell Seeding: Seed 1x10⁴ human PD-L1 expressing tumor cells (e.g., Hep3B/OS-8/hPD-L1) per well in a 96-well flat-bottom plate. Allow adherence overnight.

  • Effector Cell Preparation: Isolate primary human CD3+ T cells from healthy donor PBMCs. Activate the T cells using anti-CD3/anti-CD28 magnetic dynabeads for 48 hours prior to the assay.

  • Co-Culture Setup: Add 5x10⁴ activated T cells to the tumor cells (Effector:Target ratio of 5:1). Causality: This specific ratio ensures sufficient T cell presence to generate a robust cytokine signal while allowing the tumor cells to exert a measurable suppressive effect.

  • Compound Treatment: Add NP19 at concentrations ranging from 0.37 µM to 10 µM[2]. Maintain final DMSO concentration below 0.5%. Causality: Primary T cells are highly sensitive to solvent toxicity; DMSO > 0.5% will artificially suppress T cell proliferation and confound the efficacy readout.

  • Incubation: Incubate the co-culture for 72 hours at 37°C, 5% CO₂. Causality: While TCR signaling initiates rapidly, the downstream transcription, translation, and extracellular accumulation of IFN-γ requires 72 hours to reach a statistically significant window between the exhausted baseline and the restored state[2].

  • Cytokine Quantification: Centrifuge the plate to pellet cells. Harvest the supernatant and quantify IFN-γ levels using a standard sandwich ELISA.

    • Self-Validation: Include a "T cell + Tumor cell + Vehicle" well (Exhausted Baseline) and a "T cell + Tumor cell + Atezolizumab" well (Positive Control for immune restoration).

Data Interpretation & Troubleshooting

When analyzing the data, NP19 should exhibit a sigmoidal dose-response curve in both assays.

  • Shifted IC₅₀ in Cellular Assays: It is normal for the cellular EC₅₀ (typically in the sub-micromolar range) to be higher than the biochemical IC₅₀ (12.5 nM)[2]. This shift is caused by factors such as cell membrane barriers, protein binding in the culture media, and the dynamic upregulation of PD-L1 by tumor cells in response to the very IFN-γ being secreted by the rescued T cells.

  • Toxicity Check: If IFN-γ levels drop sharply at the 10 µM dose, run a parallel CellTiter-Glo viability assay to ensure the compound is not exhibiting off-target cytotoxicity against the T cells.

References

  • InnoSer. "Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay." InnoSer Laboratories. Available at:[Link]

  • Assay Genie. "PD-1 & PD-L1 Inhibitors: Pathways and Mechanisms." Assay Genie. Available at:[Link]

Sources

Application

PD-1/PD-L1-IN-NP19 cell-based assay development

Executive Summary This application note details the development and optimization of a bioluminescent cell-based reporter assay for PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ), a potent small-molecule inhibitor of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development and optimization of a bioluminescent cell-based reporter assay for PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ), a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) signaling axis. Unlike monoclonal antibodies (mAbs) that function via steric occlusion, NP19 and related biphenyl derivatives (e.g., BMS-1166) operate via a distinct mechanism: PD-L1 dimerization .

This guide addresses the specific challenges of screening small-molecule checkpoint inhibitors—including hydrophobicity, membrane permeability, and the "potency gap" often observed between biochemical (HTRF) and cellular contexts.

Mechanism of Action (MOA)

To develop a robust assay, one must understand that NP19 does not merely bind to the interface; it reshapes it. NP19 binds to a hydrophobic pocket on PD-L1, inducing the formation of a PD-L1 homodimer. This sequestration prevents PD-L1 from interacting with PD-1 on T-cells, thereby restoring T-cell activation signals (NFAT pathway).

Pathway Diagram: MOA of NP19

MOA_Pathway cluster_Tumor Target Cell (CHO/HEK-PDL1) cluster_TCell Effector Cell (Jurkat-PD1) PDL1 PD-L1 Surface Protein PDL1_Dimer Sequestered PD-L1 Homodimer (Inactive) PDL1->PDL1_Dimer Induces Dimerization PD1 PD-1 Receptor PDL1->PD1 Binding (Immune Checkpoint) PDL1_Dimer->PD1 Cannot Bind SHP SHP-1/2 Phosphatases PD1->SHP Recruits TCR TCR Complex NFAT NFAT Transcription Factor TCR->NFAT Activates TCR->NFAT Restored Signaling SHP->TCR Dephosphorylates (Inhibits) Luc Luciferase Reporter NFAT->Luc Expression NP19 NP19 Inhibitor NP19->PDL1 Binds Hydrophobic Pocket

Caption: NP19 induces PD-L1 dimerization, preventing PD-1 engagement and releasing the brake on TCR-driven NFAT signaling.

Strategic Assay Design

The "Potency Gap" Reality

Researchers often observe that small molecules like NP19 exhibit nanomolar potency in biochemical assays (e.g., IC50 ~12.5 nM in HTRF) but micromolar potency in cell-based assays.

  • Cause: High serum protein binding (albumin) in culture media and the requirement for the compound to stabilize a dimer on a fluid membrane surface.

  • Solution: Optimize Fetal Bovine Serum (FBS) concentration. We recommend reducing FBS to 1-2% during the short assay window (6–16 hours) to minimize drug sequestration, provided cell viability is maintained.

Cell System Selection
  • Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-response element driving Firefly Luciferase.[1][2]

  • Target Cells: CHO-K1 or HEK293 cells stably expressing human PD-L1 and a TCR-activator (e.g., anti-CD3 scFv).

  • Why this pair? The TCR activator provides a constant "ON" signal. PD-L1/PD-1 interaction turns this signal "OFF". NP19 restores the "ON" signal.

Detailed Protocol: PD-1/PD-L1 Blockade Assay

Reagents & Equipment
  • Compound: PD-1/PD-L1-IN-NP19 (dissolved in 100% DMSO to 10 mM stock).

  • Effector Cells: Jurkat-PD1-NFAT-Luc (thaw-and-use or growing culture).

  • Target Cells: CHO-PDL1-TCR Activator (adherent).

  • Assay Medium: RPMI 1640 + 1% FBS + 1% Pen/Strep (Low serum is critical).

  • Detection: Luciferase lysis/substrate buffer (e.g., Bio-Glo or equivalent).

  • Plate: 96-well white-walled, clear-bottom tissue culture plate.[1]

Step-by-Step Procedure

Day 1: Target Cell Seeding

  • Harvest CHO-PDL1 cells using Accutase (avoid Trypsin if possible to preserve surface proteins, though PD-L1 recovers quickly).

  • Resuspend in Assay Medium (10% FBS for seeding).

  • Seed 35,000 cells/well in 100 µL.

  • Incubate overnight at 37°C, 5% CO2 to allow adherence.

Day 2: Co-Culture & Dosing

  • Compound Prep:

    • Perform a 1:3 serial dilution of NP19 in 100% DMSO.

    • Intermediate Dilution: Dilute the DMSO stocks 1:100 into pre-warmed Assay Medium (Low Serum). This ensures the final DMSO on cells is ≤0.1%.

    • Note: NP19 is hydrophobic; ensure no precipitation occurs in the intermediate step.

  • Target Cell Prep:

    • Remove media from CHO-PDL1 plate.

    • Add 40 µL of fresh Assay Medium (Low Serum).

    • Add 20 µL of the diluted NP19. Incubate for 30 minutes at 37°C. Crucial: This pre-incubation allows NP19 to induce PD-L1 dimerization before T-cells arrive.

  • Effector Cell Addition:

    • Harvest Jurkat-PD1 cells. Resuspend at 2 x 10^6 cells/mL in Assay Medium.

    • Add 40 µL of Jurkat cells to each well (Final: 80,000 effector cells/well).

    • Final Volume: 100 µL.

  • Incubation:

    • Incubate for 6 or 16 hours at 37°C. (6 hours is often sufficient for NFAT; 16 hours yields higher signal magnitude but higher background).

Day 3: Detection

  • Equilibrate the plate and Luciferase Reagent to room temperature (RT).

  • Add 100 µL of Luciferase Reagent directly to the wells (1:1 ratio).

  • Incubate for 10–20 minutes at RT in the dark (cell lysis).

  • Measure Luminescence on a plate reader (Integration: 0.5–1.0 sec).

Experimental Workflow Diagram

Workflow cluster_Day1 Day 1: Target Setup cluster_Day2 Day 2: Dosing & Co-Culture cluster_Day3 Day 3: Readout Seed Seed CHO-PDL1 (35k cells/well) Dilute Serial Dilution NP19 in DMSO PreInc Add NP19 to CHO (30 min Pre-incubation) Seed->PreInc Dilute->PreInc AddJurkat Add Jurkat-PD1 (80k cells/well) PreInc->AddJurkat Incubate Incubate 6-16h @ 37°C AddJurkat->Incubate Lysis Add Luc Reagent (Lysis) Incubate->Lysis Read Measure Luminescence Lysis->Read

Caption: Step-by-step workflow ensuring proper pre-incubation of the small molecule with the target cells.

Data Analysis & Expected Results

Calculating EC50

Since NP19 restores a suppressed signal, the data will produce a sigmoidal dose-response curve with a positive slope.

  • Background Subtraction: Subtract the "Cell-Free Control" (media only) from all values.

  • Normalization:

    • 0% Activity: Co-culture with DMSO vehicle only (Maximum Inhibition by PD-L1).

    • 100% Activity: Co-culture with anti-PD-L1 blocking antibody (e.g., Atezolizumab) at saturating concentration (Positive Control).

  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) non-linear regression model:

    
    
    
Comparison: Small Molecule vs. Antibody
ParameterNP19 (Small Molecule)Anti-PD-L1 mAb (Antibody)
Mechanism PD-L1 DimerizationSteric Blockade
Biochemical IC50 ~12.5 nM~0.1 - 1 nM
Cellular EC50 ~1 - 5 µM (Typical)~1 - 10 nM
Max Response Often 60-80% of mAb100% (Reference)
Hook Effect Possible at high conc. (>50µM) due to solubilityRare

Troubleshooting & Self-Validation

To ensure the assay is self-validating, include these controls in every plate:

  • TCR Specificity Control: Run the assay using CHO cells lacking PD-L1. NP19 should have no effect on the signal. If signal increases, NP19 is activating T-cells off-target.

  • Cytotoxicity Control: Run a parallel plate with CellTiter-Glo. If NP19 causes a drop in ATP at high concentrations, the apparent drop in Luciferase activity is due to cell death, not checkpoint engagement.

  • DMSO Tolerance: Ensure the final DMSO concentration never exceeds 0.5%. Jurkat cells are sensitive to DMSO, which can dampen the NFAT signal artificially.

References

  • Guzik, K. et al. (2017).[3] "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry.

  • Zak, K. M. et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.

  • Skalniak, L. et al. (2017).[3] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells." Oncotarget.

  • BPS Bioscience. "PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Protocol." BPS Bioscience Application Notes.

  • Sasikumar, P. G. et al. (2021). "A rational approach to the discovery of small molecule PD-1/PD-L1 checkpoint inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: In Vivo Dosing and Efficacy Evaluation of PD-1/PD-L1-IN-NP19

[1][2] Abstract & Mechanistic Grounding PD-1/PD-L1-IN-NP19 (often referred to as NP19 or Compound 13) is a potent, non-peptide small molecule inhibitor of the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Mechanistic Grounding

PD-1/PD-L1-IN-NP19 (often referred to as NP19 or Compound 13) is a potent, non-peptide small molecule inhibitor of the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis. Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors.

Mechanism of Action (MoA): NP19 does not bind to PD-1 directly. Instead, it binds to PD-L1 , inducing the formation of a PD-L1 homodimer. This dimerization sequesters PD-L1, sterically occluding the PD-1 binding surface and preventing the inhibitory signal transmission to T-cells. This restoration of T-cell effector function (cytotoxicity, IFN-


 secretion) is the basis of its antitumor efficacy.
DOT Diagram: Mechanism of Action

NP19_Mechanism cluster_0 Tumor Microenvironment (Suppressed) cluster_1 NP19 Intervention PDL1_Surface PD-L1 (Tumor Surface) PD1_Tcell PD-1 (T-Cell) PDL1_Surface->PD1_Tcell Binding Dimer PD-L1 Homodimer (Inactive Complex) PDL1_Surface->Dimer Induced Dimerization Inhibition T-Cell Exhaustion PD1_Tcell->Inhibition Signaling Activation T-Cell Reactivation (IFN-γ Release) PD1_Tcell->Activation Disinhibited NP19 NP19 Small Molecule NP19->PDL1_Surface Intercalation

Caption: NP19 induces PD-L1 dimerization, preventing PD-1 engagement and reversing T-cell exhaustion.

Compound Profile & Formulation Strategy

The efficacy of NP19 in vivo is strictly dependent on proper formulation. As a lipophilic resorcinol dibenzyl ether, it exhibits poor aqueous solubility. Using an incorrect vehicle will lead to precipitation in the peritoneal cavity (IP) or poor absorption (PO), resulting in false negatives.

Physicochemical Properties
PropertyValueNotes
Chemical Class Resorcinol dibenzyl etherHighly lipophilic core
IC50 (Human) 12.5 nMHTRF binding assay (PD-1/PD-L1)
IC50 (Mouse) > 1

M
Critical: Lower affinity for mouse PD-L1, requires high doses.
Molecular Weight ~500-600 DaVaries slightly by specific salt/analog
Recommended Formulation (Standard Protocol)

For both Intraperitoneal (IP) and Oral Gavage (PO) administration, a co-solvent system is required.

Vehicle Recipe:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (0.9% NaCl) or PBS

Preparation Protocol (Self-Validating):

  • Weigh the required amount of NP19 powder.

  • Dissolve completely in the calculated volume of DMSO. Vortex until clear. Checkpoint: If not clear, sonicate at 37°C.

  • Add PEG300 and vortex.

  • Add Tween 80 and vortex.

  • Add Saline slowly (dropwise) while vortexing to prevent "crashing out."

  • Final Check: The solution should be clear or slightly opalescent. If a milky precipitate forms, the compound has crashed out; do not dose.

Experimental Design: Mouse Models

Since NP19 targets the immune system, immunodeficient mice (e.g., Nude, SCID, NSG) cannot be used for efficacy studies unless reconstituted with human immune cells (humanized models).

Validated Models
  • Syngeneic Models (Murine Immunity):

    • Strains: C57BL/6 (for B16-F10, MC38) or BALB/c (for CT26, H22).

    • Caveat: NP19 has lower affinity for mouse PD-L1 than human PD-L1.[1] High doses (25–100 mg/kg) are mandatory to observe efficacy in these models.

  • Humanized Models (Human Immunity):

    • Strains: hPD-L1 Knock-in mice (C57BL/6 background) or PBMC-humanized NSG mice.

    • Advantage: Allows testing against the specific human target affinity (12.5 nM).[2]

In Vivo Dosing Protocol

DOT Diagram: In Vivo Workflow

InVivo_Workflow cluster_setup Phase 1: Establishment cluster_dosing Phase 2: Treatment (14-21 Days) cluster_analysis Phase 3: Readouts Inoculation Tumor Inoculation (Day 0) Growth Tumor Growth (50-100 mm³) Inoculation->Growth Randomization Randomization (Day ~7-10) Growth->Randomization Vehicle Group 1: Vehicle (QD, PO/IP) Randomization->Vehicle LowDose Group 2: NP19 (25 mg/kg) (QD, PO/IP) Randomization->LowDose HighDose Group 3: NP19 (50-100 mg/kg) (QD, PO/IP) Randomization->HighDose TGI Tumor Growth Inhibition (Caliper) Vehicle->TGI HighDose->TGI FACS Immune Profiling (Flow Cytometry) HighDose->FACS

Caption: Workflow for evaluating NP19 efficacy. Critical randomization occurs at 50-100 mm³ tumor volume.

Step-by-Step Procedure

1. Tumor Inoculation:

  • Inject

    
     to 
    
    
    
    tumor cells (e.g., B16-F10 or MC38) subcutaneously into the right flank of 6-8 week old mice.

2. Randomization:

  • Monitor tumor volume (

    
    ).
    
  • When tumors reach 80–120 mm³ (typically Day 7–10), randomize mice into groups (n=8-10 per group) to ensure equal average starting volumes.

3. Dosing Administration:

  • Route: Oral Gavage (PO) is preferred for metabolic stability assessment; IP is acceptable for proof-of-concept.

  • Frequency: QD (Once Daily).

  • Duration: 14 to 21 days.

  • Dosage:

    • Low Dose:[3] 25 mg/kg[1]

    • High Dose: 50–100 mg/kg (Recommended for syngeneic models due to lower mouse PD-L1 affinity).

4. Monitoring:

  • Measure body weight and tumor volume 3 times/week.

  • Endpoint: Euthanize when control tumors reach 1500–2000 mm³ or ulcerate.

Data Analysis & Expected Results

Quantitative Metrics

Calculate Tumor Growth Inhibition (TGI) using the formula:



Where 

is the mean tumor volume at the endpoint.
Expected Phenotypes
ReadoutExpected Outcome (Effective Dose)Biological Rationale
Tumor Volume TGI > 50%Disruption of PD-1/PD-L1 axis restores anti-tumor immunity.[1][4][5][6]
Body Weight No significant loss (<10%)Small molecule PD-1 inhibitors generally show lower toxicity than chemotherapies.
Tumor Infiltrating Lymphocytes (TILs) Increased CD8+ / Treg ratioBlockade allows CD8+ T-cell proliferation and infiltration.
IFN-

Levels
Elevated (Intratumoral)Marker of reactivated cytotoxic T-cells.
Troubleshooting Guide
  • Issue: No efficacy observed in syngeneic model.

    • Cause: Species difference. NP19 is optimized for human PD-L1 (IC50 12.5 nM) vs mouse PD-L1 (IC50 > 1

      
      M).[1]
      
    • Solution: Use hPD-L1 knock-in mice or increase dose to 100 mg/kg.

  • Issue: Mice show distress immediately after dosing.

    • Cause: Vehicle toxicity (too much DMSO/Tween) or precipitation causing peritonitis.

    • Solution: Reduce DMSO to 5%, ensure pH is neutral, and warm the solution to body temperature before injecting.

References

  • Cheng, X., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the PD-1/PD-L1 Pathway as Potent Immune Checkpoint Inhibitors. Journal of Medicinal Chemistry.[6][7] (Note: Primary paper describing NP19/Compound 13 synthesis and activity).

  • MCE (MedChemExpress). PD-1/PD-L1-IN-NP19 Product Datasheet & Biological Activity.

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. (Grounding for the dimerization mechanism of this chemical class).

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer immunotherapy. Oncotarget.

Sources

Application

Application Note: Solubilization and Formulation Protocols for PD-1/PD-L1-IN-NP19

Introduction & Mechanism of Action PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, small-molecule inhibitor targeting the programmed cell death 1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, small-molecule inhibitor targeting the programmed cell death 1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. Unlike monoclonal antibodies (mAbs) that sterically block this checkpoint, NP19 binds to the PD-L1 dimer interface, inducing a conformational change that prevents PD-1 binding.

For researchers, the transition from solid powder to a stable biological solution is the most critical variable in experimental reproducibility. NP19 is a hydrophobic, crystalline solid. Improper solubilization can lead to micro-precipitation —often invisible to the naked eye—which results in erratic IC50 values in vitro and poor bioavailability in vivo.

This guide provides a standardized, field-validated protocol for dissolving NP19, ensuring chemical stability and biological availability.

Physicochemical Profile
PropertyData
Chemical Name N-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl[1,1′-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-methyl-alanine
Molecular Weight 555.07 g/mol
Formula C33H31ClN2O4
Physical State Crystalline Solid
Solubility (DMSO) ~30 mg/mL (54 mM)
Solubility (Water) Insoluble
IC50 (PD-1/PD-L1) 12.5 nM (HTRF assay)

In Vitro Stock Solution Preparation

Objective: Create a high-concentration stock solution (typically 10 mM) suitable for long-term storage and subsequent dilution into cell culture media.

Reagents Required
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

    • Note: Avoid using DMSO that has been opened for long periods as it is hygroscopic; water absorption reduces solubility.

  • Vessels: Amber glass vials or polypropylene tubes (polystyrene is incompatible with high-concentration DMSO).

Protocol: 10 mM Stock Preparation

To prepare 1 mL of a 10 mM stock solution:

  • Weighing: Accurately weigh 5.55 mg of NP19 powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortexing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Dilution Table (for 1 mg of NP19)
Target ConcentrationVolume of DMSO Required
1 mM 1.801 mL
5 mM 360.3 µL
10 mM 180.1 µL
50 mM 36.0 µL (Close to saturation limit)

Critical Application Note: When diluting into culture medium, ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity. For sensitive primary T-cells, keep DMSO < 0.1%.

In Vivo Formulation (Animal Studies)

Objective: Formulate NP19 for oral (p.o.) or intraperitoneal (i.p.) administration. Challenge: NP19 is lipophilic. Direct addition to saline will cause immediate precipitation. A "co-solvent system" is required to maintain solubility in an aqueous vehicle.

Recommended Vehicle System (Standard Protocol)

This formulation creates a stable suspension/solution suitable for dosing up to 10–20 mg/kg .

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Step-by-Step Formulation Protocol

Example: Preparing 1 mL of working solution at 2 mg/mL.

  • Step 1 (Solubilization): Dissolve 2 mg of NP19 pure powder into 100 µL of anhydrous DMSO. Vortex until completely dissolved.

    • Checkpoint: Solution must be crystal clear.

  • Step 2 (Stabilization): Add 400 µL of PEG300 to the DMSO/NP19 mixture. Vortex immediately.

  • Step 3 (Surfactant): Add 50 µL of Tween 80. Vortex gently.

  • Step 4 (Dilution): Slowly add 450 µL of warm (37°C) Saline while vortexing.

    • Why Warm? Adding cold saline can shock the compound out of solution.

  • Final QC: Inspect for turbidity. A slight opalescence is acceptable for oral dosing, but large visible crystals indicate failure.

Formulation Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on the experiment type.

Method

Application Note: Measuring PD-1/PD-L1-IN-NP19 Efficacy in Tumor Models

[1] Executive Summary & Mechanism of Action PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) is a potent small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Mechanism of Action

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) is a potent small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis.[1][2] Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 binds to the PD-L1 dimer interface, inducing dimerization and preventing PD-1 binding.

Key Compound Characteristics:

  • Target: Human PD-1/PD-L1 interaction.[1][2][3][4]

  • Potency (IC50): 12.5 nM (Human) vs. >1 µM (Mouse).

  • Bioavailability: Oral (F ≈ 5% in rats), yet demonstrates robust efficacy via intragastric delivery due to high local gut concentration or metabolite activity.

  • Critical Experimental Constraint: Due to the significant affinity gap between human and murine targets (>80-fold), humanized mouse models are strictly recommended for accurate in vivo efficacy assessment.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism and the downstream reactivation of T-cell effector functions.

MOA_Pathway cluster_outcome Therapeutic Outcome TumorCell Tumor Cell (PD-L1 High) TCell_Exhausted Exhausted T-Cell (PD-1 High) TumorCell->TCell_Exhausted PD-L1 binds PD-1 (Immune Suppression) TCell_Active Activated T-Cell (IFN-γ Secretion) TCell_Exhausted->TCell_Active Reinvigoration TumorKilling Tumor Regression TCell_Active->TumorKilling Cytotoxicity NP19 NP19 Inhibitor (Small Molecule) NP19->TumorCell Binds PD-L1 Dimer Interface NP19->TCell_Exhausted Blocks PD-1 Binding

Caption: NP19 binds PD-L1, preventing PD-1 interaction and reversing T-cell exhaustion to restore anti-tumor cytotoxicity.

Formulation & Preparation Protocol

Small molecules require precise formulation to ensure solubility and bioavailability. NP19 is hydrophobic; improper formulation will lead to precipitation and erratic in vivo data.

Stock Solution (In Vitro)
  • Solvent: DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM stock.

  • Storage: -80°C (Avoid repeated freeze-thaw cycles; aliquot into single-use vials).

In Vivo Vehicle Formulation (Oral/Intragastric)

For oral gavage (PO) or Intraperitoneal (IP) administration, use a co-solvent system to maintain solubility in aqueous buffers.

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

Step-by-Step Preparation:

  • Weigh the required amount of NP19 powder.

  • Dissolve completely in 5% volume of DMSO . Vortex until clear (sonicate if necessary).

  • Add 40% volume of PEG300 . Vortex to mix.

  • Add 5% volume of Tween 80 . Vortex.

  • Slowly add 50% volume of Saline (or ddH2O) while vortexing.

    • Note: Adding saline too quickly can cause precipitation. If precipitate forms, sonicate at 37°C.

  • Prepare fresh daily. Do not store formulated compound.

In Vitro Validation: The "Go/No-Go" Step

Before moving to animals, confirm compound activity using a functional reporter assay. Binding assays (ELISA) alone are insufficient as they do not prove signaling blockade.

Protocol: Jurkat/CHO-PDL1 Blockade Assay

Objective: Measure NP19's ability to restore T-cell activation in a co-culture system.

  • Effector Cells: Jurkat T-cells expressing human PD-1 and an NFAT-Luciferase reporter.

  • Target Cells: CHO cells constitutively expressing human PD-L1 and an engineered T-cell activator (e.g., anti-CD3 scFv).

Procedure:

  • Seed Target Cells: Plate CHO-PDL1 cells (20,000 cells/well) in a white 96-well plate. Incubate overnight.

  • Compound Treatment: Remove media. Add NP19 in serial dilutions (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Add Effector Cells: Add Jurkat-PD1-NFAT cells (50,000 cells/well) immediately after compound.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Readout: Add Luciferase substrate (e.g., Bio-Glo™). Measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate EC50.

    • Success Criteria: EC50 < 50 nM.

In Vivo Efficacy: Syngeneic Tumor Models

Critical Scientific Warning: NP19 has an IC50 of 12.5 nM for Human PD-1/PD-L1 but >1000 nM for Mouse PD-1/PD-L1. Testing this compound in wild-type mice (e.g., standard C57BL/6) will likely yield false negatives or require toxic doses to force an effect.

Requirement: Use Humanized Knock-in Mice (e.g., C57BL/6-hPD1/hPDL1) where the extracellular domains of mouse PD-1/PD-L1 are replaced with human sequences.

Experimental Design Table
ParameterSpecificationNotes
Mouse Strain C57BL/6 (hPD-1/hPD-L1 Knock-in)Essential for high-affinity binding.
Tumor Model MC38-hPDL1 or CT26-hPDL1Syngeneic colon carcinoma (highly immunogenic).
Group Size n = 10 mice/groupStatistical power for heterogeneous tumor growth.
Inoculation 1 x 10^6 cells (Subcutaneous)Right flank.
Randomization When tumors reach ~80-100 mm³Usually Day 6-8 post-inoculation.
Dosing Regimen 25 - 100 mg/kg, PO, QD Oral gavage, once daily for 15-21 days.
Positive Control Anti-hPD-L1 mAb (e.g., Atezolizumab)10 mg/kg, IP, BIW (Twice weekly).
Negative Control Vehicle OnlyMatches the %DMSO/PEG formulation.
Workflow Diagram

The following Graphviz diagram outlines the critical path for the in vivo study, highlighting the randomization checkpoint.

InVivo_Protocol cluster_dosing Dosing Regimen Day0 Day 0: Tumor Inoculation (MC38-hPDL1) Day7 Day 7: Randomization (Vol: ~100mm³) Day0->Day7 Tumor Establishment Treatment Treatment Phase (Days 7-21) Day7->Treatment Group Assignment (Vehicle vs NP19) Treatment->Treatment PO Daily (25-100 mg/kg) Analysis Day 22: Harvest & Analysis Treatment->Analysis Endpoint Reached

Caption: 22-Day efficacy study workflow. Randomization at 100mm³ is critical to ensure uniform baselines.

Data Calculation

Calculate Tumor Growth Inhibition (TGI) using the formula:


[1]
  • 
    : Mean tumor volume of treated group at endpoint.
    
  • 
    : Mean tumor volume of treated group at randomization.
    
  • 
    : Mean tumor volume of control group at endpoint.
    
  • 
    : Mean tumor volume of control group at randomization.
    

Ex Vivo Mechanism Confirmation

To validate that tumor regression is immune-mediated (and not off-target cytotoxicity), you must profile the Tumor Infiltrating Lymphocytes (TILs).

Flow Cytometry Panel (Tumor Digest):

  • Viability: Fixable Viability Dye (eFluor 780).

  • T-Cell Markers: CD3, CD4, CD8.

  • Activation/Exhaustion: CD69 (Early activation), IFN-γ (Intracellular), Granzyme B (Cytotoxicity), PD-1 (Target engagement check).

  • Tregs: CD4+/FoxP3+ (Should decrease or remain stable; ratio of CD8/Treg should increase).

Expected Outcome:

  • NP19 Treated: Significant increase in CD8+ IFN-γ+ population compared to Vehicle.

  • CD8/Treg Ratio: Significant increase.

References

  • Gou, Q., et al. "PD-L1 degradation pathway and immunotherapy for cancer." Cell Death & Disease, 2020.[5] [Link]

  • Sasikumar, P.G., et al. "A rationally designed peptide antagonist of the PD-1 signaling pathway as an immunomodulatory agent for cancer therapy." Molecular Cancer Therapeutics, 2019. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

PD-1/PD-L1-IN-NP19 Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for PD-1/PD-L1-IN-NP19 (Compound NP19) . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for PD-1/PD-L1-IN-NP19 (Compound NP19) . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the notorious solubility hurdles associated with this highly potent small-molecule immune checkpoint inhibitor.

Below, you will find the mechanistic reasoning behind NP19's physical properties, field-proven troubleshooting FAQs, self-validating formulation protocols, and comprehensive quantitative data to ensure your in vitro and in vivo assays yield reproducible results.

The Mechanistic Root of the Problem: The "Solubility Paradox"

To successfully formulate NP19, you must first understand why it resists aqueous dissolution. The PD-L1 binding interface is a shallow, highly hydrophobic pocket. To achieve its remarkable binding affinity ([1]), NP19 was rationally designed with a resorcinol dibenzyl ether core, flanked by rigid biphenyl and chlorophenyl substituents ([2]).

While these structural features perfectly complement the PD-L1 pocket, they drive the molecule's lipophilicity (LogP) exceptionally high, rendering it virtually insoluble in water. You cannot force NP19 into an aqueous solution; you must trick it into suspension using polarity-bridging co-solvents.

G A PD-1/PD-L1-IN-NP19 (Resorcinol Dibenzyl Ether) B High Lipophilicity (Biphenyl & Chlorophenyl) A->B Structural trait C PD-L1 Target Hydrophobic Pocket B->C Enables binding (IC50 = 12.5 nM) D Poor Aqueous Solubility (< 0.1 mg/mL in H2O) B->D Causes E Formulation Strategy (Co-solvents/Lipids) D->E Necessitates

Mechanistic relationship between NP19's structural lipophilicity, target binding, and solubility.

In Vitro Troubleshooting: Cell-Based Assays & HTRF

Issue: When I add NP19 to my T-cell/Hep3B co-culture media to measure IFN-γ production, I observe micro-precipitates under the microscope, and my EC50 readouts are inconsistent.

Causality: This is a classic "solvent shock" phenomenon. When a highly hydrophobic compound in 100% DMSO is injected directly into an aqueous culture medium, the rapid change in the dielectric constant causes the compound to nucleate and precipitate before it can disperse. The cells are effectively exposed to a much lower concentration of the drug than intended.

The Self-Validating Protocol (In Vitro Dilution):

  • Master Stock Preparation: Dissolve NP19 in 100% anhydrous DMSO to create a 10 mM stock. QC Step: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Serial Dilution in Solvent: Perform all your serial dilutions in 100% DMSO first. Do not dilute with media yet. You want to reach 1000x your final desired assay concentration in DMSO.

  • Temperature Matching: Pre-warm your complete culture media to 37°C. Cold media will instantly crash the compound.

  • Vortex-Assisted Dispersion: Add the DMSO stock to the warmed media dropwise while vortexing vigorously.

  • Final Validation: The final DMSO concentration must be ≤ 0.5% (ideally 0.1%) to prevent T-cell toxicity. Observe the media under a microscope at 40x; if you see needle-like crystals, your addition was too fast, and the media must be discarded.

In Vivo Formulation Strategies: Mouse & Rat Models

Issue: I am trying to dose NP19 at 25 mg/kg i.p. for a B16-F10 melanoma model. The compound completely crashes out when I add saline to the mixture.

Causality: NP19 requires a multi-component co-solvent system to step down the polarity gap between the drug and the aqueous phase. If you add the aqueous phase (saline) before properly coating the hydrophobic molecules with a surfactant, the compound will irreversibly aggregate. The order of addition is absolute.

The Self-Validating Protocol (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Crystal Lattice Disruption: Weigh NP19 and add 10% (of the final intended volume) DMSO. Vortex and sonicate until completely clear.

  • Polarity Bridging: Add 40% PEG300. Vortex thoroughly. Why? PEG300 acts as a miscible intermediate, lowering the overall dielectric constant of the eventual mixture so the drug doesn't panic when water is introduced.

  • Surfactant Coating: Add 5% Tween-80. Mix well. Why? Tween-80 coats the hydrophobic biphenyl core of NP19, preventing micelle aggregation.

  • Aqueous Dispersion: Add 45% Saline dropwise while continuously vortexing. Why? Slow addition prevents localized zones of high polarity that trigger instant nucleation.

  • QC Check: The final solution must be clear or slightly opalescent but free of visible particles. If it turns milky white and opaque, the compound has crashed. Do not dose the animals; discard and restart.

G Step1 1. Dissolve NP19 in DMSO (10% of final volume) Vortex until completely clear Step2 2. Add PEG300 (40% of final volume) Vortex & Sonicate to bridge polarity Step1->Step2 Step3 3. Add Tween-80 (5% of final volume) Mix thoroughly to prevent micelles Step2->Step3 Step4 4. Add Saline/H2O (45% of final volume) Add dropwise while vortexing Step3->Step4 QC Visual QC: Is solution clear? Step4->QC Pass Ready for Dosing (i.p., i.v., or p.o.) QC->Pass Yes Fail Precipitation! Do not dose. Restart. QC->Fail No

Step-by-step in vivo formulation workflow for NP19 using the DMSO/PEG300/Tween-80/Saline method.

Issue: My oral (p.o.) bioavailability (F) in rats is only 5%. Can I improve the formulation for oral gavage?

Causality: A 5% oral bioavailability is typical for Class II/IV compounds like NP19 due to poor dissolution in gastrointestinal fluids ([1]). To improve GI absorption, you must shield the hydrophobic core. Alternative Solution: Utilize a cyclodextrin-based formulation (e.g., 20% HP-β-CD in saline or water). Hydroxypropyl-beta-cyclodextrin forms a host-guest inclusion complex, encapsulating the hydrophobic NP19 molecule while presenting a hydrophilic exterior to the GI tract, significantly enhancing mucosal absorption.

Quantitative Data Summaries

Use the following reference tables to calculate your dosing and anticipate pharmacokinetic behavior during your experimental design.

Table 1: Physicochemical & Solubility Profile of NP19
ParameterSpecification / Value
CAS Number 2377916-66-8
Molecular Weight 555.06 g/mol
Chemical Formula C33H31ClN2O4
Target IC50 (Human) 12.5 nM (PD-1/PD-L1 interaction)
Water Solubility Insoluble (< 0.1 mg/mL)
DMSO Solubility ~30 mg/mL (Requires vortexing/sonication)
DMF Solubility ~30 mg/mL
Storage (Powder) -20°C (up to 3 years)
Storage (In Solvent) -80°C (up to 6 months)
Table 2: Pharmacokinetic (PK) Parameters (Rat Model)

Data derived from standard in vivo pharmacological profiling.

PK ParameterIntravenous (i.v.) @ 1 mg/kgOral (p.o.) @ 10 mg/kg
Half-life (t1/2) 1.5 ± 0.5 h10.9 ± 7.7 h
Clearance (CL) 0.9 ± 0.2 L/h/kg23.1 L/h/kg
Volume of Distribution (Vss) 2.1 ± 0.5 L/kgN/A
Time to Max Conc. (Tmax) N/A0.6 ± 0.2 h
Bioavailability (F%) 100% (Baseline)5%

References

  • Cheng, B., et al. (2020). Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents. Journal of Medicinal Chemistry, 63(15), 8338-8358.

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Data Sheet & Pharmacokinetic Specifications.

  • Cayman Chemical. NP19 (CAS Number: 2377916-66-8) Technical Information and Solubility Data.

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of PD-1/PD-L1-IN-NP19

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for PD-1/PD-L1-IN-NP19. This guide is designed for researchers, scientists, and drug development professionals to effectively inve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for PD-1/PD-L1-IN-NP19. This guide is designed for researchers, scientists, and drug development professionals to effectively investigate and troubleshoot potential off-target effects of this novel small molecule inhibitor. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the accuracy and reliability of your experimental outcomes.

Introduction to PD-1/PD-L1-IN-NP19 and Off-Target Effects

PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[1][2][3] By blocking this pathway, PD-1/PD-L1-IN-NP19 aims to reactivate anti-tumor immunity.

However, as with any small molecule inhibitor, there is a potential for off-target effects, where the compound interacts with unintended molecular targets.[4] These off-target interactions can lead to a range of outcomes, from misleading experimental results and unexpected phenotypes to cellular toxicity.[4][5] A thorough investigation of these effects is paramount for the preclinical characterization of PD-1/PD-L1-IN-NP19.

This guide provides a structured approach to identifying and characterizing potential off-target effects through a combination of troubleshooting common experimental issues, providing detailed protocols for key validation assays, and offering insights into data interpretation.

Part 1: Troubleshooting and FAQs

This section addresses common questions and issues that may arise during your experiments with PD-1/PD-L1-IN-NP19.

Q1: We observe significant cytotoxicity in our cancer cell lines at concentrations where we don't expect to see on-target PD-1/PD-L1 effects. Is this an off-target effect?

A1: It is highly probable. The PD-1/PD-L1 pathway's primary role is in modulating T-cell function, and its direct impact on cancer cell viability is not its main mechanism of action, although some non-immune proliferative effects of PD-L1 have been reported.[6] If you observe potent cytotoxicity, especially in T-cell co-culture independent assays, it is crucial to investigate potential off-target interactions with essential cellular machinery.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that PD-1/PD-L1-IN-NP19 is engaging with PD-L1 in your cell line at the concentrations where cytotoxicity is observed.

  • Broad Kinase Profiling: Many small molecule inhibitors unintentionally target kinases.[5][7] A broad kinase screen at the cytotoxic concentration can identify off-target kinase interactions that might be responsible for the observed cell death.[8]

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to characterize the nature of the cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest). This can provide clues about the affected pathways.[9][10]

Q2: Our in vivo studies with PD-1/PD-L1-IN-NP19 show unexpected toxicities, such as skin rashes and gastrointestinal issues, that are not observed in our in vitro assays. What could be the cause?

A2: This discrepancy is common and often points towards off-target effects that manifest at the systemic level or are related to immune-related adverse events (irAEs).[11][12] The toxicities you are observing are reminiscent of those seen with approved anti-PD-1/PD-L1 antibody therapies.[11][13][14]

Troubleshooting Steps:

  • In Silico Prediction: Use computational models to predict potential off-target interactions of PD-1/PD-L1-IN-NP19 based on its chemical structure.[15][16] This can provide a list of candidates for further investigation.

  • Broader Target Profiling: Expand your screening beyond kinases to include other common off-target families like GPCRs, ion channels, and enzymes.[15]

  • Histopathological Analysis: Conduct a thorough histopathological examination of affected tissues from your in vivo studies to identify the cellular and molecular changes underlying the observed toxicities.

Q3: We are using a structurally distinct PD-1/PD-L1 inhibitor as a control, and it doesn't produce the same cellular phenotype as PD-1/PD-L1-IN-NP19, even at concentrations that show similar on-target inhibition. Why?

A3: This is a strong indicator that the phenotype observed with PD-1/PD-L1-IN-NP19 is mediated by an off-target effect not shared by the control compound.[4]

Troubleshooting Steps:

  • Confirm Equivalent On-Target Activity: Ensure both compounds inhibit the PD-1/PD-L1 interaction to a similar degree in your specific assay system.

  • Systematic Off-Target Profiling: Perform a head-to-head comparison of both compounds in a broad off-target screening panel (e.g., a comprehensive kinase panel).

  • Genetic Validation: Use genetic approaches like siRNA or CRISPR to knock down PD-L1. If the phenotype of PD-L1 knockdown does not match that of PD-1/PD-L1-IN-NP19 treatment, this further supports an off-target mechanism.

Q4: Our results with PD-1/PD-L1-IN-NP19 are inconsistent across different cell lines.

A4: This variability can be due to differences in the expression levels of the on-target protein (PD-L1) or a potential off-target protein.

Troubleshooting Steps:

  • Expression Analysis: Quantify the expression levels of PD-L1 and any identified off-targets in the different cell lines using techniques like qPCR or Western blotting.

  • Correlate Activity with Expression: Plot the activity of PD-1/PD-L1-IN-NP19 against the expression levels of the on-target and off-target proteins. A strong correlation with an off-target's expression level would be compelling evidence.

Part 2: Experimental Protocols and Workflows

Here we provide detailed methodologies for key experiments to investigate the off-target effects of PD-1/PD-L1-IN-NP19.

Workflow for Off-Target Effect Investigation

This workflow provides a systematic approach to identifying and validating off-target effects.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 In Silico & In Vitro Screening cluster_2 Target Engagement & Validation cluster_3 Cellular & In Vivo Validation A Unexpected Phenotype or Toxicity B In Silico Off-Target Prediction A->B Investigate C Broad Kinase Profiling A->C Investigate D Phenotypic Screening A->D Investigate E Cellular Thermal Shift Assay (CETSA) B->E Identify & Verify C->E Identify & Verify D->E Identify & Verify F Dose-Response Analysis of Off-Targets E->F Confirm G Genetic Validation (siRNA/CRISPR) F->G Validate in Cells H In Vivo Model Assessment G->H Confirm in Organism

Caption: A systematic workflow for the identification and validation of off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PD-L1 Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[17][18][19] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[18][19][20]

Materials:

  • Cancer cell line expressing PD-L1 (e.g., MDA-MB-231)

  • PD-1/PD-L1-IN-NP19

  • DMSO (vehicle control)

  • PBS and appropriate cell lysis buffer with protease inhibitors

  • Anti-PD-L1 antibody and appropriate secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of PD-1/PD-L1-IN-NP19 or DMSO for 1 hour.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). Collect the supernatant and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations for all samples.[20] Analyze the samples by SDS-PAGE and Western blotting using an anti-PD-L1 antibody.

  • Data Analysis: Quantify the band intensities. A positive target engagement will result in a higher amount of soluble PD-L1 at elevated temperatures in the drug-treated samples compared to the vehicle control.

Protocol 2: Kinase Profiling

Kinase profiling is essential for identifying unintended interactions with the human kinome.[8][21] This is typically performed as a service by specialized vendors.

Procedure:

  • Compound Submission: Provide PD-1/PD-L1-IN-NP19 at a concentration where off-target effects are suspected (e.g., 1 µM).

  • Assay Principle: The vendor will screen your compound against a large panel of purified kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of your compound, and the percent inhibition is calculated relative to a control.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Significant inhibition (e.g., >50%) of any kinase indicates a potential off-target interaction. Follow-up with dose-response studies for the identified hits to determine their IC50 values.

Table 1: Hypothetical Kinase Profiling Data for PD-1/PD-L1-IN-NP19 at 1 µM

Kinase FamilyKinase Target% Inhibition
On-Target PD-1/PD-L195%
Off-Target
CMGCCDK25%
TKABL18%
AGCROCK178%
CAMKCAMK2D65%
STEMAP2K112%

This is example data. Actual results will vary.

Protocol 3: Phenotypic Screening using High-Content Imaging

Phenotypic screening can reveal unexpected cellular effects of a compound without prior knowledge of the target.[9][22][23]

Procedure:

  • Assay Plate Preparation: Seed cells in multi-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of PD-1/PD-L1-IN-NP19. Include appropriate positive and negative controls.

  • Cell Staining: After the desired incubation period, fix the cells and stain with a panel of fluorescent dyes that label different cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images of the cells in each well.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Data Interpretation: A "phenotypic fingerprint" is generated for your compound. Compare this fingerprint to those of reference compounds with known mechanisms of action to generate hypotheses about the off-target pathways being affected.

Part 3: Signaling Pathway and Data Visualization

Understanding the on-target pathway is crucial for deconvoluting off-target effects.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activity.[1][24]

PD1_Pathway cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits & Activates PI3K PI3K SHP2->PI3K Dephosphorylates & Inactivates AKT AKT PI3K->AKT Activates Exhaustion T-Cell Exhaustion (Suppressed Function) PI3K->Exhaustion Inhibition Leads to AKT->Exhaustion Prevents TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates ZAP70->PI3K Activates Inhibitor PD-1/PD-L1-IN-NP19 Inhibitor->PDL1 Blocks

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of PD-1/PD-L1-IN-NP19.

Conclusion

The investigation of off-target effects is a critical component of the preclinical development of any small molecule inhibitor. By employing a systematic approach that combines in silico, in vitro, and cellular methods, researchers can gain a comprehensive understanding of the pharmacological profile of PD-1/PD-L1-IN-NP19. This knowledge is essential for accurately interpreting experimental data, anticipating potential toxicities, and ultimately guiding the successful development of this promising therapeutic agent.

References
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). National Institutes of Health (NIH).
  • Drug Discovery in Liver Disease Using Kinome Profiling. (2021). MDPI.
  • A snapshot of the PD-1/PD-L1 pathway. (2021). Journal of Cancer.
  • Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. (2025). MDPI.
  • PD-1/PD-L1 Signaling Pathway. (n.d.). Creative Diagnostics.
  • The role of PD-1/PD-L1 signaling pathway in cancer pathogenesis and treatment: a systematic review. (2024). OAE Publishing Inc.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Biopublisher.
  • In Situ Target Engagement Studies in Adherent Cells. (n.d.). ACS Chemical Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI).
  • PD-1/PD-L1 pathway: current researches in cancer. (n.d.). National Institutes of Health (NIH).
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. (2025). BenchChem.
  • PD-1 and PD-L1 inhibitor toxicities in non-small cell lung cancer. (n.d.). National Institutes of Health (NIH).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). BenchChem.
  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support.
  • Toxicities of the anti-PD-1 and anti-PD-L1 immune checkpoint antibodies. (2015). National Institutes of Health (NIH).
  • An updated review of gastrointestinal toxicity induced by PD-1 inhibitors: from mechanisms to management. (n.d.). Frontiers.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • PD-1/PD-L1 inhibitors related adverse events: A bibliometric analysis from 2014 to 2024. (2025). National Institutes of Health (NIH).
  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.). Sygnature Discovery.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
  • Phenotypic screening. (n.d.). Wikipedia.
  • Protein Kinase Inhibitors. (2025). National Center for Biotechnology Information (NCBI) Bookshelf.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (n.d.). National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: Stabilizing PD-1/PD-L1-IN-NP19

Executive Summary You are likely reading this guide because your IC50 values are shifting, or you are observing inconsistent inhibition in your T-cell co-culture assays. PD-1/PD-L1-IN-NP19 (Compound NP19) is a potent sma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this guide because your IC50 values are shifting, or you are observing inconsistent inhibition in your T-cell co-culture assays.

PD-1/PD-L1-IN-NP19 (Compound NP19) is a potent small-molecule inhibitor (IC50 = 12.5 nM) that blocks the PD-1/PD-L1 interaction [1].[1] However, like many inhibitors in this class (biphenyl/terphenyl derivatives), it possesses significant hydrophobic character. What many researchers interpret as "chemical degradation" is frequently physical instability (micro-precipitation) or solvent-induced inactivation .

This guide provides a self-validating system to distinguish between true chemical breakdown and physical loss, ensuring your compound remains active in solution.

Part 1: The Stability Triad (Troubleshooting & FAQs)
Issue 1: "My stock solution turned cloudy upon thawing."

Diagnosis: DMSO Hygroscopicity & Cryoprecipitation. PD-1/PD-L1-IN-NP19 is stable in anhydrous DMSO, but DMSO is hygroscopic (absorbs water from air). If your stock contains even 1-2% water, the compound will crystallize at -20°C and may not re-dissolve upon thawing, leading to a "lower" effective concentration.

  • The Fix:

    • Aliquot immediately: Never store the main bottle at -20°C after opening multiple times.

    • Visual Check: Hold the vial against a light source. If you see "swirling" or cloudiness, sonicate at 40 kHz for 5 minutes at room temperature.

    • Desiccate: Store vials in a sealed container with desiccant silica gel.

Issue 2: "The compound lost activity when added to cell culture media."

Diagnosis: The "Crash-Out" Effect. This is the most common failure mode. Adding a high-concentration DMSO stock directly into aqueous media (PBS/RPMI) creates a local high-concentration interface where the compound precipitates instantly before it can disperse.

  • The Fix: Use the Intermediate Dilution Method (Protocol A below). You must step-down the concentration using a surfactant or co-solvent (PEG300/Tween 80) before hitting the aqueous phase.

Issue 3: "Is the compound sensitive to light or pH?"

Diagnosis: Chemical Hydrolysis. While NP19 is relatively robust, the amide/ether linkages common in this class can be susceptible to hydrolysis at extreme pH.

  • The Fix: Maintain pH 7.2–7.6. Avoid storing in acidic buffers (pH < 5.5) for >4 hours. Light sensitivity is minimal, but standard amber vials are recommended as Good Laboratory Practice (GLP).

Part 2: The Mechanism of Instability

To prevent degradation, you must understand the competing forces in your tube. The diagram below illustrates the "Stability Cliff" where NP19 moves from a dissolved state to an aggregated (inactive) state.

NP19_Stability_Mechanism cluster_danger The Danger Zone (Aqueous Addition) Stock NP19 in DMSO (Solvated Monomer) Interface High Local Conc. (Mixing Interface) Stock->Interface Direct addition to Media Micelle Micelle/Colloid (Meta-stable) Stock->Micelle Step-down via PEG300/Tween80 Precipitate Amorphous Aggregate (INACTIVE) Interface->Precipitate Rapid H2O exposure (Hydrophobic Effect) Target PD-L1 Binding (Active Inhibition) Interface->Target < 1% Success (Rare) Micelle->Target Slow release to Protein

Figure 1: The Stability Cliff. Direct addition to media causes rapid aggregation (Red path). Using co-solvents creates a meta-stable state (Yellow path) allowing binding to PD-L1.

Part 3: Validated Experimental Protocols
Protocol A: The "Step-Down" Solubilization (Recommended)

Use this for In Vivo prep or high-concentration In Vitro assays.

Reagents:

  • PD-1/PD-L1-IN-NP19 Stock (typically 10 mM in DMSO)[2]

  • PEG300 (Polyethylene glycol 300)

  • Tween 80[3]

  • Sterile Saline or PBS

The "10-40-5-45" Rule: This formulation is validated for solubility up to 2 mg/mL [1].

StepComponentVolume (for 1 mL)ActionCritical Note
1 NP19 Stock 100 µLAdd to tubeEnsure stock is clear before use.
2 PEG300 400 µLAdd & VortexVortex immediately. Solution must be clear.
3 Tween 80 50 µLAdd & VortexSolution will be viscous.
4 Saline/PBS 450 µLAdd slowlyAdd dropwise while vortexing.

Validation Check: Centrifuge 100 µL of this mix at 10,000 x g for 5 mins. Measure OD at 280nm of the supernatant. If it drops by >5% compared to pre-spin, you have aggregation.

Protocol B: In Vitro Media Preparation (Low Concentration)

Use this for cellular IC50 assays (< 10 µM).

  • Pre-dilution: Dilute your 10 mM DMSO stock to 100x your final assay concentration using pure DMSO .

    • Why? Pipetting 0.1 µL of stock into 1 mL media is inaccurate. Pipetting 10 µL of a diluted stock is precise.

  • Media Warming: Ensure culture media is at 37°C . Cold media accelerates precipitation.

  • Rapid Dispersion: Place the pipette tip into the media (submerged) and expel the compound while swirling the tube. Do not drop it on top of the liquid surface.

Part 4: Data & Specifications

Table 1: Physicochemical Properties & Stability Limits

ParameterSpecificationStability Implication
Molecular Weight ~Small Molecule RangeHigh mobility, but prone to aggregation.
IC50 (Human) 12.5 nM [1]Potent; low concentrations required (reduces solubility burden).
Solubility (DMSO) ≥ 20 mg/mLExcellent. Preferred storage solvent.
Solubility (Water) InsolubleDO NOT dissolve directly in water/PBS.
Stock Storage -80°C (2 years)Protect from moisture (hygroscopic).
Working Soln. Freshly preparedUse within 4 hours at RT.
Part 5: Workflow Visualization

The following workflow ensures you are testing the drug, not the precipitate.

Workflow_Validation Start Start: Thaw NP19 Stock Check Visual Inspection: Cloudy? Start->Check Sonicate Sonicate 40kHz (5 mins) Check->Sonicate Yes Dilute Dilute in DMSO (Intermediate Stock) Check->Dilute No (Clear) Sonicate->Check MediaAdd Add to Media (Submerged Injection) Dilute->MediaAdd SpinTest Validation: Spin 10k x g MediaAdd->SpinTest Proceed Proceed to Assay SpinTest->Proceed No Pellet Fail Discard & Reformulate (Check pH/Temp) SpinTest->Fail Pellet Visible

Figure 2: The "No-Fail" Preparation Workflow. A mandatory centrifugation step (SpinTest) validates solubility before cells are treated.

References
  • Gou, Q., et al. (2020). PD-L1 degradation pathway and immunotherapy for cancer.[4] Cell Death & Disease, 11, 955. Retrieved from [Link]

Sources

Optimization

Troubleshooting inconsistent results with PD-1/PD-L1-IN-NP19

Welcome to the technical support center for PD-1/PD-L1-IN-NP19. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for PD-1/PD-L1-IN-NP19. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation with this novel small molecule inhibitor. Our goal is to empower you with the scientific rationale behind experimental protocols and to help you navigate the complexities of your research with confidence.

Introduction to PD-1/PD-L1-IN-NP19

PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor of the human programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, with a reported IC50 of 12.5 nM in a biochemical assay.[1][2] By disrupting this critical immune checkpoint, PD-1/PD-L1-IN-NP19 can reactivate the anti-tumor immune response.[1][3] This guide will address common challenges and inconsistencies that may arise during your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PD-1/PD-L1-IN-NP19?

A1: PD-1/PD-L1-IN-NP19 is a small molecule that directly binds to PD-L1, inducing its dimerization and subsequent internalization. This prevents PD-L1 from interacting with the PD-1 receptor on T cells.[4][5] The blockade of the PD-1/PD-L1 signaling pathway removes the "brake" on T cell activation, leading to enhanced T cell proliferation, cytokine release (e.g., IFN-γ), and ultimately, anti-tumor immunity.[1][6][7]

Q2: What is the recommended solvent and storage condition for PD-1/PD-L1-IN-NP19?

A2: PD-1/PD-L1-IN-NP19 is soluble in DMSO.[2] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[8][9] Once dissolved in DMSO, prepare high-concentration stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: I am using a mouse model for my in vivo studies. Is PD-1/PD-L1-IN-NP19 suitable?

A3: This is a critical consideration. PD-1/PD-L1-IN-NP19 exhibits significantly lower activity for the mouse PD-1/PD-L1 interaction, with an IC50 in the micromolar range, as compared to its nanomolar potency against the human interaction.[1] Therefore, for in vivo studies in standard mouse models, the efficacy may be limited. It is recommended to use humanized mouse models expressing human PD-1 or PD-L1 to accurately assess the in vivo anti-tumor activity of this compound.

Q4: My in vitro results are not consistent. What are the common reasons for this?

A4: Inconsistent in vitro results can stem from several factors. These include issues with compound solubility and stability in culture media, variability in cell line expression of PD-1 and PD-L1, and the specific assay format used. It is also crucial to consider potential cytotoxicity of the compound at higher concentrations. This guide provides detailed troubleshooting sections to address these specific issues.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical vs. Cell-Based Assays

Question: My IC50 value for PD-1/PD-L1-IN-NP19 is significantly higher in my cell-based assay (e.g., NFAT reporter assay) compared to the reported biochemical (HTRF) IC50 of 12.5 nM. Why is there a discrepancy and how can I troubleshoot this?

Causality and Troubleshooting:

This is a frequently observed phenomenon with small molecule inhibitors of the PD-1/PD-L1 pathway.[5] The discrepancy can be attributed to several factors:

  • Cellular Permeability and Efflux: Small molecules need to cross the cell membrane to reach their target. Poor membrane permeability or active efflux by transporters can lead to a lower intracellular concentration of the inhibitor compared to the concentration in the assay medium.

  • Protein Binding in Culture Media: Components in the cell culture medium, such as serum proteins, can bind to the small molecule inhibitor, reducing its free and active concentration.

  • Compound Stability: The inhibitor may be unstable in the aqueous environment of the cell culture medium over the duration of the assay, leading to a decrease in its effective concentration.

  • Cytotoxicity: At higher concentrations, the compound itself might be cytotoxic, which can confound the results of cell-based assays that rely on cell viability or reporter gene expression.[1]

Troubleshooting Workflow:

G cluster_B cluster_C cluster_D cluster_E A Inconsistent IC50 Values B Assess Compound Cytotoxicity A->B Is the compound toxic at active concentrations? C Optimize Assay Conditions B->C No significant cytotoxicity observed. B1 Run a cytotoxicity assay (e.g., LDH, MTT) on effector and target cells with the compound alone. B->B1 D Evaluate Compound Stability C->D Still observing discrepancy? C1 Reduce serum concentration in the assay medium. (Note: this may affect cell health). C->C1 C2 Decrease the incubation time of the assay to minimize compound degradation. C->C2 E Consider Alternative Assay Formats D->E Is the compound unstable in media? D1 Use LC-MS to quantify the concentration of the compound in the culture medium over the assay duration. D->D1 E1 Utilize a primary cell assay like a Mixed Lymphocyte Reaction (MLR) to assess functional outcomes (e.g., cytokine release). E->E1

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: High Background or Low Signal-to-Noise Ratio in Cell-Based Assays

Question: I am using a PD-1/PD-L1 blockade reporter assay, but I am observing high background signal or a very low signal-to-noise ratio, making it difficult to assess the activity of PD-1/PD-L1-IN-NP19. What could be the cause and how can I improve my assay?

Causality and Troubleshooting:

A poor signal-to-noise ratio can be due to issues with the cell lines, assay setup, or the reagents.

  • Suboptimal PD-1/PD-L1 Expression: The effector cells may not express sufficient levels of PD-1, or the target cells may have low PD-L1 expression, leading to a weak inhibitory signal to begin with.

  • Basal T-Cell Activation: The effector T cells might have a high basal level of activation, independent of the co-culture with target cells, resulting in high background.

  • Cell Density and Ratio: Incorrect cell densities or an imbalanced effector-to-target cell ratio can lead to suboptimal cell-to-cell contact and signaling.

Troubleshooting Workflow:

G cluster_B cluster_C cluster_D A High Background / Low Signal-to-Noise B Validate Cell Line Expression A->B Are PD-1/PD-L1 levels sufficient? C Optimize Assay Parameters B->C Expression levels confirmed. B1 Confirm PD-1 and PD-L1 expression on your effector and target cells, respectively, using flow cytometry. B->B1 B2 If using transient transfection, optimize transfection efficiency. B->B2 D Check Reagent Quality C->D Still experiencing issues? C1 Titrate the effector-to-target cell ratio to find the optimal window for inhibition and activation. C->C1 C2 Optimize the cell seeding density to ensure monolayer formation and cell health. C->C2 D1 Ensure the reporter assay substrate is fresh and has been stored correctly. D->D1 D2 Use a positive control antibody (e.g., anti-PD-1) to confirm assay functionality. D->D2

Caption: Troubleshooting workflow for high background signal.

Issue 3: Inconsistent Results in In Vivo Studies

Question: My in vivo results with PD-1/PD-L1-IN-NP19 are variable between animals and experiments. What are the potential sources of this inconsistency?

Causality and Troubleshooting:

In vivo studies introduce a higher level of complexity. In addition to the compound's properties, host factors play a significant role.

  • Compound Formulation and Administration: Improper formulation can lead to precipitation of the compound upon injection, resulting in inconsistent bioavailability. The route and frequency of administration also significantly impact exposure.

  • Pharmacokinetics and Bioavailability: PD-1/PD-L1-IN-NP19 has a reported oral bioavailability of 5% in rats, which is relatively low.[1] Variability in absorption can lead to inconsistent plasma concentrations.

  • Tumor Microenvironment Heterogeneity: The immune composition of the tumor microenvironment can vary between individual animals, influencing the response to immune checkpoint blockade.

  • On-Target and Off-Target Toxicities: At higher doses, the compound may cause immune-related adverse events (irAEs) or other toxicities that can affect the overall health of the animal and confound the anti-tumor efficacy results.[11]

Data Presentation: Key Pharmacokinetic Parameters of PD-1/PD-L1-IN-NP19 in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
t1/2 (Half-life) 1.5 ± 0.5 h10.9 ± 7.7 h
Cmax (Max. Concentration) 1751 µg/L69.5 µg/L
Tmax (Time to Cmax) N/A0.6 ± 0.2 h
CL (Clearance) 0.9 ± 0.2 L/h/kg23.1 L/h/kg
Vss (Volume of Distribution) 2.1 ± 0.5 L/kgN/A
F (Oral Bioavailability) N/A5%
Data sourced from MedchemExpress.[1]

Key Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade NFAT-Luciferase Reporter Assay

This assay measures the ability of PD-1/PD-L1-IN-NP19 to block the PD-1/PD-L1 interaction and restore T cell activation, as measured by the activity of a luciferase reporter gene under the control of the NFAT response element.[6][12]

Materials:

  • PD-1/NFAT Reporter Jurkat cells (Effector cells)

  • PD-L1 expressing cells (e.g., CHO-K1 or a relevant tumor cell line) (Target cells)

  • Assay medium (e.g., RPMI 1640 with 2% FBS)

  • PD-1/PD-L1-IN-NP19

  • Positive control (e.g., anti-PD-1 antibody)

  • Luciferase detection reagent

  • 96-well white, clear-bottom assay plates

Procedure:

  • Target Cell Plating: Seed the PD-L1 expressing target cells in a 96-well plate at a pre-optimized density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of PD-1/PD-L1-IN-NP19 in assay medium. Also, prepare solutions of the positive control and a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted compounds and controls to the wells containing the target cells.

  • Effector Cell Addition: Add the PD-1/NFAT Reporter Jurkat cells to each well at an optimized effector-to-target ratio.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.

  • Luminescence Reading: Add the luciferase detection reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Protocol 2: Mixed Lymphocyte Reaction (MLR) with IFN-γ Readout

The MLR is a functional assay that assesses the ability of an immunomodulatory agent to enhance T cell activation in response to allogeneic stimulation.[13][14]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • CD14+ monocytes and CD4+ T cells isolation kits

  • Dendritic cell (DC) differentiation and maturation reagents (e.g., GM-CSF, IL-4, LPS)

  • PD-1/PD-L1-IN-NP19

  • Positive control (e.g., anti-PD-1 antibody)

  • IFN-γ ELISA kit

  • 96-well U-bottom plates

Procedure:

  • DC Generation: Isolate CD14+ monocytes from one donor's PBMCs and differentiate them into immature DCs using GM-CSF and IL-4. Mature the DCs with a stimulating agent like LPS.

  • Responder T Cell Isolation: Isolate CD4+ T cells from the second donor's PBMCs.

  • MLR Setup: Co-culture the mature DCs (stimulator cells) with the allogeneic CD4+ T cells (responder cells) in a 96-well plate.

  • Compound Treatment: Add serial dilutions of PD-1/PD-L1-IN-NP19, a positive control, and a vehicle control to the co-culture.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.

  • Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50.

Mandatory Visualization

G cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation Activation PD1->Activation Inhibition TCR TCR Inhibitor PD-1/PD-L1-IN-NP19 Inhibitor->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of PD-1/PD-L1-IN-NP19.

References

  • Explicyte. (n.d.). MLR assay to Test Novel Cancer Immunotherapies. Retrieved from [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381.
  • InnoSer. (2024, October 22). Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Kim, H. S., et al. (2023). Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody. Biological and Pharmaceutical Bulletin, 46(2), 235-241.
  • BPS Bioscience. (n.d.). PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mixed Lymphocyte Reaction for Drug Discovery: Principles, Methods, and Applications. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). PD-1/PD-L1 immune checkpoint Bioassay. Retrieved from [Link]

  • Sartorius. (n.d.). Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. Retrieved from [Link]

  • Sartorius. (n.d.). Mixed Lymphocyte Reaction (MLR). Retrieved from [Link]

  • Sasikumar, P. G., et al. (2018). Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment. Journal for ImmunoTherapy of Cancer, 6(1), 20.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • DC Chemicals. (n.d.). PD-1/PD-L1. Retrieved from [Link]

  • Wang, C., et al. (2020). Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway.
  • Assay Genie. (2022, January 21). PD-1 & PD-L1 Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: PD-1/PD-L1-IN-NP19

The following Technical Support Guide is designed for researchers and drug development professionals working with PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ). This guide addresses critical checkpoints in cell cul...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ). This guide addresses critical checkpoints in cell culture stability, toxicity differentiation, and assay validity.

Product Category: Small Molecule Immune Checkpoint Inhibitor Primary Application: In vitro blockade of PD-1/PD-L1 interaction; T-cell activation assays.

Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am observing cell death in my tumor cell monocultures (e.g., A549, MCF-7) treated with NP19. Is this expected?

Technical Diagnosis: No. This indicates a likely experimental artifact or off-target toxicity. Explanation: NP19 is designed to block the protein-protein interaction (PPI) between PD-1 (on T-cells) and PD-L1 (on tumor cells). It is not a cytotoxic chemotherapy agent.

  • Validation: Data indicates NP19 displays no apparent cytotoxicity against A549, MCF-7, or B16-F10 cell lines at concentrations up to 10 µM after 48 hours [1].[1]

  • Troubleshooting Steps:

    • Check Solubility: At >10 µM, small molecules often precipitate in aqueous media. Micro-precipitates can physically damage cell membranes, causing "false" toxicity.

    • Verify DMSO Concentration: Ensure the final DMSO concentration in the well is <0.5% (v/v). High DMSO is toxic to sensitive lines.

    • Assay Window: If you are treating for >72 hours without media change, nutrient depletion may be the cause, not the drug.

Q2: My murine T-cell co-culture assay shows no increase in IFN-γ or tumor killing. Is the compound inactive?

Technical Diagnosis: The compound is likely active, but your model system may be incompatible. Explanation: NP19 exhibits significant species specificity .

  • Human Potency: IC50 = 12.5 nM (High affinity) [1].[1]

  • Mouse Potency: IC50 > 1,000 nM (Low affinity) [1]. Corrective Action:

  • Do not use syngeneic mouse models (e.g., mouse T-cells vs. mouse tumor cells) for in vitro potency screening of NP19.

  • Switch to: Humanized models (e.g., Human PBMCs co-cultured with human PD-L1+ tumor cells) or engineered reporter assays (e.g., Jurkat-PD1 / Raji-PDL1 systems).

Q3: The compound precipitates when added to the cell culture media. How do I prevent this?

Technical Diagnosis: "Crash-out" precipitation due to rapid polarity change. Explanation: NP19 is hydrophobic. Adding a high-concentration DMSO stock directly to a large volume of aqueous media causes immediate local precipitation. Protocol Adjustment:

  • Step 1: Prepare an intermediate dilution in culture media without serum (serum proteins can sometimes bind drug non-specifically, but serum-free helps visual inspection).

  • Step 2: Vortex the intermediate rapidly while adding the stock.

  • Step 3: Add the intermediate to the final well.

  • Limit: Do not exceed 10 µM in cellular assays unless solubility has been empirically verified in your specific media formulation.

Q4: How do I distinguish between "drug toxicity" and "T-cell mediated killing" in my co-culture?

Technical Diagnosis: You need a rigorous control matrix. Explanation: In a co-culture (Tumor + T-cell), cell death is the desired outcome (efficacy). To rule out intrinsic toxicity:

  • Control A (Tumor Only + NP19): Should show >95% viability.

  • Control B (T-cells Only + NP19): Should show >95% viability.

  • Experimental (Tumor + T-cells + NP19): Should show dose-dependent tumor cell death (Efficacy).

Part 2: Experimental Protocols

Standardized workflows to ensure data integrity.

Protocol A: Stock Preparation & Storage

Objective: Maintain compound stability and prevent degradation.

  • Solvent: Dissolve lyophilized NP19 in high-grade anhydrous DMSO .

  • Concentration: Prepare a 10 mM master stock.

    • Note: Avoid higher concentrations (e.g., 50-100 mM) as they increase the risk of precipitation upon freeze-thaw cycles.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C. Protect from light.

Protocol B: Functional Co-Culture Cytotoxicity Assay

Objective: Measure immune-mediated killing while controlling for intrinsic toxicity.

Materials:

  • Target Cells: A549 or MC38 (Human PD-L1 expressing).

  • Effector Cells: Human PBMCs (pre-activated with anti-CD3/CD28 for 24h).

  • Readout: LDH Release or Flow Cytometry (Annexin V/PI).

Step-by-Step:

  • Seeding Target Cells: Plate 10,000 target cells/well in a 96-well plate. Allow adherence (overnight).

  • Compound Addition:

    • Dilute NP19 in assay media (RPMI + 10% FBS).

    • Add to wells to achieve final concentrations: 0, 1, 10, 100, 1000 nM.

    • Crucial: Include "Target Only" wells with NP19 to monitor direct toxicity.

  • Effector Addition: Add activated PBMCs at an Effector:Target (E:T) ratio of 5:1 or 10:1 .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Analysis:

    • Collect supernatant for IFN-γ ELISA (marker of T-cell activation).

    • Harvest cells for viability analysis.

    • Calculation: Specific Lysis % = [(Exp - Spontaneous) / (Max - Spontaneous)] × 100.

Part 3: Data Summary & Visualization

Table 1: NP19 Key Pharmacological Parameters
ParameterValueNotesRef
IC50 (Human) 12.5 nMInhibits PD-1/PD-L1 interaction[1]
IC50 (Mouse) > 1,000 nMLow affinity for murine proteins[1]
Cytotoxicity Non-toxicUp to 10 µM in A549, MCF-7, B16-F10[1]
T-Cell Activation 0.37 - 10 µMIncreases IFN-γ production dose-dependently[1]
Solubility DMSO SolubleInsoluble in water; requires carrier[1]
Visualization 1: Mechanism of Action & Assay Logic

This diagram illustrates how NP19 restores T-cell function and the logic flow for distinguishing toxicity types.

NP19_Mechanism cluster_interaction Immune Checkpoint Blockade cluster_outcomes Cellular Outcomes T_Cell T-Cell (PD-1) Interaction PD-1 / PD-L1 Binding (Immune Suppression) T_Cell->Interaction Tumor_Cell Tumor Cell (PD-L1) Tumor_Cell->Interaction Activation T-Cell Reactivation (IFN-γ Release) Interaction->Activation If Blocked NP19 NP19 Inhibitor NP19->Interaction BLOCKS (IC50=12.5nM) Toxicity Non-Specific Toxicity (Off-Target Death) NP19->Toxicity Only at >10µM or Precipitation Killing Tumor Cell Lysis (Therapeutic Effect) Activation->Killing

Caption: NP19 competitively inhibits the PD-1/PD-L1 interface, restoring T-cell surveillance. Toxicity is distinct from therapeutic lysis.

Visualization 2: Troubleshooting Workflow

Decision tree for investigating unexpected cell death.

Troubleshooting Start Observed Cell Death Context Is it Co-culture? Start->Context Yes_Co Yes (Tumor + T-cell) Context->Yes_Co No_Mono No (Tumor Only) Context->No_Mono Check_Controls Check Controls: Tumor + NP19 only Yes_Co->Check_Controls Precipitation Check Solubility/ Precipitation No_Mono->Precipitation Result_Clean Control Viable? Check_Controls->Result_Clean True_Efficacy Valid Result: Immune-Mediated Killing Result_Clean->True_Efficacy Yes False_Toxicity Invalid Result: Direct Drug Toxicity Result_Clean->False_Toxicity No False_Toxicity->Precipitation

Caption: Logic flow to differentiate between desired immune efficacy and unwanted experimental artifacts.

References

  • Frontiers in Pharmacology. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor.[2] (Contextual mechanism reference). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Variability in PD-1/PD-L1-IN-NP19 Experiments

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with research teams transitioning from monoclonal antibody (mAb) immune checkpoint inhibitors to small-molecule inhibitors l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with research teams transitioning from monoclonal antibody (mAb) immune checkpoint inhibitors to small-molecule inhibitors like PD-1/PD-L1-IN-NP19 (Compound NP19).

NP19 is a highly potent resorcinol dibenzyl ether-based small molecule that stabilizes the PD-L1 dimer, effectively blocking its interaction with PD-1 [1]. However, small molecules possess distinct pharmacokinetic (PK), solubility, and species-specificity profiles compared to mAbs. Failing to account for these mechanistic differences is the leading cause of experimental variability. This guide provides a self-validating framework to troubleshoot, optimize, and standardize your NP19 workflows.

Part 1: Mechanistic Logic & Pathway Visualization

To troubleshoot effectively, we must first understand the causality of the blockade. NP19 binds to the deep hydrophobic pocket of the human PD-L1 dimer (interacting heavily with the Tyr56 residue), preventing the inhibitory signal from reaching the T cell [1].

MOA Tumor Tumor Cell (hPD-L1 Expressing) Exhaustion T Cell Exhaustion (Immune Evasion) Tumor->Exhaustion PD-L1 binds PD-1 TCell CD8+ T Cell (hPD-1 Expressing) IFNg IFN-γ Secretion (Immune Activation) TCell->IFNg Restored Function (EC50 = ~3 µM) NP19 PD-1/PD-L1-IN-NP19 (Small Molecule) NP19->Tumor Binds PD-L1 Dimer (IC50 = 12.5 nM) NP19->Exhaustion Blocks Interaction Exhaustion->TCell Suppresses

Mechanism of NP19: Small molecule blockade of the hPD-1/hPD-L1 axis restores T cell function.

Part 2: Troubleshooting Guides & FAQs

In Vitro Assay Variability

Q: Why is my cell-based EC50 (e.g., 3–10 µM) so much higher than the reported biochemical IC50 (12.5 nM)? A: This is the most common source of confusion. The 12.5 nM IC50 is derived from a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) binding assay [1]. In a functional T-cell/tumor co-culture, NP19 must navigate cellular membranes, contend with serum protein binding, and maintain equilibrium over 72 hours. Actionable Fix: Do not use nanomolar concentrations for cell-based functional assays. Standardize your working concentration between 0.37 µM and 10 µM to observe dose-dependent IFN-γ elevation [2]. Ensure your assay media uses a consistent lot of FBS, as variable serum protein binding directly shifts the EC50.

In Vivo Efficacy Discrepancies

Q: I am administering NP19 to wild-type C57BL/6 mice (B16F10 model), but I see high variability and low tumor growth inhibition. What is wrong? A: Species cross-reactivity is the primary culprit. NP19 was optimized using human PD-L1 crystal structures. Mouse PD-L1 has critical amino acid substitutions in the hydrophobic binding pocket, preventing the resorcinol dibenzyl ether scaffold of NP19 from inducing the necessary PD-L1 dimerization. Consequently, the IC50 for mouse PD-1/PD-L1 is >1 µM [2]. Actionable Fix: Switch to humanized hPD-1/hPD-L1 mouse models for precise, low-dose efficacy studies. If you must use wild-type mice, you are relying on brute-force dosing to overcome poor affinity; administer via intraperitoneal (i.p.) or intragastric (i.g.) routes at no less than 25–100 mg/kg daily [3].

Pharmacokinetic & Formulation Issues

Q: My in vivo PK data is inconsistent, and oral dosing shows almost no efficacy. How should I formulate NP19? A: NP19 has extremely poor aqueous solubility (<0.001 mg/mL) and low oral bioavailability (F=5% in rats) [1], [2]. If formulated purely in saline or low-percentage DMSO, the compound precipitates, leading to erratic plasma exposure. Actionable Fix: Avoid oral (p.o.) administration unless studying high-dose toxicity. Use a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) for i.v. or i.p. injections. Always verify the solution is optically clear before injection.

Troubleshooting Issue Issue: High Variability in Tumor Growth Inhibition CheckModel Check Mouse Model Issue->CheckModel WT Wild-Type (e.g., C57BL/6) Mouse PD-L1 CheckModel->WT Using WT? Humanized Humanized hPD-1/hPD-L1 Mouse Model CheckModel->Humanized Using Humanized? ActionWT Increase Dose (25-100 mg/kg) or Switch Model WT->ActionWT IC50 > 1 µM CheckForm Check Formulation Humanized->CheckForm IC50 = 12.5 nM Solubility Poor Aqueous Solubility (<0.001 mg/mL) CheckForm->Solubility Precipitation? ActionForm Use Co-solvent System (DMSO/PEG300/Tween80) Solubility->ActionForm Optimize Vehicle

Decision tree for troubleshooting variable in vivo efficacy in NP19 murine models.

Part 3: Quantitative Data Summaries

To ensure your experimental design is grounded in established pharmacodynamics, reference the following standardized parameters for NP19 [1], [2].

Table 1: Pharmacological & Binding Profile
ParameterValueExperimental Context
Human PD-1/PD-L1 IC50 12.5 nMCell-free HTRF binding assay
Mouse PD-1/PD-L1 IC50 > 1 µMCell-free HTRF binding assay
In Vitro T-Cell EC50 ~3.0 µMHep3B/OS-8/hPD-L1 + CD3+ T cell co-culture
Aqueous Solubility < 0.001 mg/mLRequires DMSO/PEG/Tween co-solvent formulation
Table 2: Pharmacokinetic Profile (Rat Model)
Route of AdministrationDoseHalf-Life (t1/2)Clearance (CL)Bioavailability (F)
Intravenous (i.v.) 1 mg/kg1.5 ± 0.5 h0.9 ± 0.2 L/h/kg100% (Baseline)
Oral (p.o.) 10 mg/kg10.9 ± 7.7 h23.1 L/h/kg5%

Part 4: Standardized Experimental Protocol

Human T-Cell / Tumor Cell Co-Culture Assay for IFN-γ Release

This protocol establishes a self-validating system to measure the functional rescue of exhausted T cells by NP19. We use Hep3B cells engineered to overexpress hPD-L1 because wild-type Hep3B cells do not naturally express sufficient PD-L1 to reliably suppress T cells in a 72-hour window [1].

Step-by-Step Methodology:

  • Target Cell Preparation (Day 1):

    • Harvest Hep3B/OS-8/hPD-L1 cells at 80% confluence.

    • Seed 1 × 10^4 cells/well in a 96-well flat-bottom plate using complete RPMI-1640 (10% FBS).

    • Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Effector Cell Isolation & Addition (Day 2):

    • Isolate primary human CD3+ T cells from fresh PBMCs using negative magnetic selection.

    • Self-Validation Checkpoint 1: Verify CD3+ purity is >95% via flow cytometry. Low purity introduces variable cytokine backgrounds from NK cells or macrophages.

    • Add 5 × 10^4 CD3+ T cells to each well containing the adhered Hep3B cells (E:T ratio of 5:1).

  • Compound Preparation & Stimulation (Day 2):

    • Prepare a 10 mM stock of NP19 in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations of 0.37, 1.1, 3.3, and 10 µM.

    • Self-Validation Checkpoint 2: Ensure final DMSO concentration in all wells (including vehicle controls) is exactly 0.1%. Higher DMSO concentrations will inherently suppress T cell viability and artificially lower IFN-γ.

    • Add 1 µg/mL anti-CD3/CD28 stimulating antibodies to all test wells.

  • Incubation & Readout (Day 5):

    • Co-culture the plate for exactly 72 hours. Shorter timepoints yield undetectable IFN-γ differences.

    • Centrifuge the plate at 300 x g for 5 minutes to pellet suspension cells.

    • Harvest the supernatant and quantify IFN-γ using a standard quantitative ELISA.

    • Self-Validation Checkpoint 3: Unstimulated T cells (negative control) should produce <15 pg/mL IFN-γ. Vehicle-treated, stimulated co-cultures should show suppressed IFN-γ compared to T cells cultured without tumor cells.

Workflow Step1 Day 1: Seed Hep3B-hPD-L1 Target Cells Step2 Day 2: Add CD3+ T Cells (Effector Cells) Step1->Step2 Step3 Day 2: Add NP19 (0.37 - 10 µM) Step2->Step3 Step4 Day 2-5: Co-culture Incubation (72 hours) Step3->Step4 Step5 Day 5: Harvest Supernatant & ELISA for IFN-γ Step4->Step5

Self-validating 72-hour workflow for hPD-L1 tumor and CD3+ T cell co-culture assays.

References

  • Cheng, B., Ren, Y., Niu, X., et al. (2020). "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents." Journal of Medicinal Chemistry, 63(15), 8338-8358.1

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information & Biological Activity." 2

  • Cayman Chemical. "NP19 (CAS Number: 2377916-66-8) Technical Information." 3

Sources

Reference Data & Comparative Studies

Validation

Validating PD-1/PD-L1-IN-NP19 activity with a positive control

Validating PD-1/PD-L1-IN-NP19 Activity: A Comparative Guide Using Monoclonal Positive Controls The PD-1/PD-L1 axis is a primary immune checkpoint pathway exploited by tumors to evade T-cell-mediated destruction. While mo...

Author: BenchChem Technical Support Team. Date: March 2026

Validating PD-1/PD-L1-IN-NP19 Activity: A Comparative Guide Using Monoclonal Positive Controls

The PD-1/PD-L1 axis is a primary immune checkpoint pathway exploited by tumors to evade T-cell-mediated destruction. While monoclonal antibodies (mAbs) like Pembrolizumab and Nivolumab have revolutionized immuno-oncology, small molecule inhibitors such as PD-1/PD-L1-IN-NP19 are emerging as potent alternatives due to their potential for oral bioavailability and deeper tumor penetration. NP19 demonstrates a robust IC50 of 12.5 nM for the human PD-1/PD-L1 interaction [1].

However, validating a novel small molecule requires a rigorous experimental pipeline benchmarked against established FDA-approved mAbs [2]. This guide details the causal logic and self-validating methodologies required to objectively compare NP19 against these gold-standard positive controls.

Mechanism of Action & Comparative Profile

PD-1/PD-L1-IN-NP19 functions by sterically occluding the PD-1/PD-L1 interface, preventing the inhibitory signaling cascade that leads to T-cell exhaustion.

MOA_Pathway Tumor Tumor Cell (PD-L1+) Complex PD-1/PD-L1 Complex (Immune Suppression) Tumor->Complex Ligand TCell T-Cell (PD-1+) TCell->Complex Receptor Complex->TCell Exhaustion Signal NP19 PD-1/PD-L1-IN-NP19 (Small Molecule) NP19->Complex Disrupts Interface mAb Pembrolizumab (Positive Control) mAb->Complex Blocks Receptor

PD-1/PD-L1 signaling axis and targeted intervention by NP19 and mAb controls.

When designing validation assays, understanding the physicochemical differences between the test compound and the positive control is critical. Small molecules and mAbs exhibit vastly different kinetics and steric profiles.

ParameterPD-1/PD-L1-IN-NP19Nivolumab / Pembrolizumab (Controls)
Modality Small MoleculeIgG4 Monoclonal Antibody
Target Mechanism PD-1/PD-L1 interface disruptionDirect PD-1 receptor blockade
Human IC50 12.5 nM~1.0 - 3.0 nM
Molecular Weight 555.06 Da~146 - 149 kDa
Species Cross-Reactivity Low for Mouse (>1 µM)Human specific (No mouse activity)
Assay Incubation Time Rapid equilibrium (<15 mins)Slower equilibrium (up to 1 hour)

The Self-Validating Experimental Pipeline

To ensure scientific integrity, relying on a single assay is insufficient. A biochemical assay might yield false positives due to compound aggregation or autofluorescence, while a cell-based assay might fail due to poor membrane permeability rather than a lack of target engagement. Therefore, we employ a three-tiered self-validating system :

Validation_Workflow Step1 Tier 1: HTRF Assay (Biochemical Binding) Step2 Tier 2: Reporter Bioassay (Cellular Blockade) Step1->Step2 IC50 Confirmed Step3 Tier 3: Co-culture (Functional IFN-γ) Step2->Step3 EC50 Confirmed Valid Validated Efficacy Step3->Valid Cytokine Elevated

Tiered self-validating workflow for PD-1/PD-L1 inhibitor screening.

Step-by-Step Methodologies

Tier 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Causality & Logic: HTRF is the gold standard for biochemical protein-protein interaction (PPI) screening. It utilizes a Europium cryptate donor and a d2 acceptor. When PD-1 and PD-L1 bind, they bring the fluorophores into proximity, generating a Fluorescence Resonance Energy Transfer (FRET) signal [4]. NP19 or Nivolumab competitively disrupts this complex, causing a measurable drop in the 665 nm emission. Time-resolved measurements eliminate short-lived background fluorescence—a common artifact with small molecules.

Protocol:

  • Reagent Preparation: Prepare recombinant tagged human PD-1 and PD-L1 in a physiological assay buffer (e.g., PBS + 0.1% BSA + 0.05% Tween-20). The BSA prevents non-specific binding, while Tween-20 prevents compound aggregation.

  • Compound Dilution: Serially dilute PD-1/PD-L1-IN-NP19 and Nivolumab in 100% DMSO, then dilute 1:100 into the assay buffer. Critical: Final DMSO concentration must remain <1% to prevent protein denaturation [5].

  • Equilibration: In a 384-well low-volume white microplate, combine 5 µL of PD-L1, 5 µL of PD-1, and 5 µL of the test compound/control. Incubate for 15 minutes at room temperature.

  • Detection: Add 5 µL of anti-tag Europium cryptate (donor) and 5 µL of anti-tag d2 (acceptor) antibodies.

  • Measurement: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log[concentration] to derive the IC50. NP19 should yield an IC50 near 12.5 nM.

Tier 2: Cell-Based PD-1/PD-L1 Blockade Bioassay

Causality & Logic: Biochemical binding does not guarantee cellular efficacy due to the complex steric environment of the cell membrane. We utilize the1 [3]. This system uses engineered Jurkat T cells (expressing PD-1 and an NFAT-luciferase reporter) and CHO-K1 cells (expressing PD-L1 and a TCR activator). When PD-L1 engages PD-1, TCR signaling is muted. Adding NP19 or Pembrolizumab lifts this brake, triggering NFAT-mediated luciferase transcription, proving the drug overcomes cellular steric hurdles.

Protocol:

  • Target Cell Plating: Thaw PD-L1 aAPC/CHO-K1 cells and plate 10,000 cells/well in a 96-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Carefully aspirate the media. Add serially diluted PD-1/PD-L1-IN-NP19 (0.1 nM to 10 µM) and Pembrolizumab (0.1 ng/mL to 10 µg/mL) prepared in assay medium (RPMI 1640 + 1% FBS) [6].

  • Effector Cell Addition: Thaw PD-1 Effector Cells and immediately add 20,000 cells/well to the assay plate.

  • Co-Culture: Incubate the plate for exactly 6 hours at 37°C. Logic: 6 hours is the optimal kinetic window for NFAT-mediated luciferase accumulation before cell overgrowth or drug degradation occurs [7].

  • Quantification: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add an equal volume of Bio-Glo™ Luciferase Assay Reagent. Incubate for 5 minutes and read luminescence.

Tier 3: Functional T-Cell / Tumor Co-Culture (IFN-γ Release)

Causality & Logic: The final validation step ensures that the blockade translates to actual immune activation (cytokine release) in a native cellular context, rather than just an engineered reporter system. NP19 has been shown to elevate IFN-γ production at 0.37-10 μM[1].

Protocol:

  • Co-culture Setup: Isolate primary human PBMCs or use purified T-cells. Co-culture with a PD-L1 expressing tumor cell line (e.g., A549) at a 10:1 Effector:Target ratio.

  • Stimulation & Treatment: Add a sub-optimal concentration of anti-CD3 antibody to provide the primary TCR signal. Simultaneously treat with NP19 (0.37 - 10 µM) or Nivolumab (10 µg/mL)[7].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • ELISA: Harvest the supernatant and quantify human IFN-γ using a standard sandwich ELISA. A dose-dependent increase in IFN-γ confirms the functional restoration of T-cell activity by NP19.

References

  • National Institutes of Health (NIH). "Pembrolizumab for the treatment of PD-L1 positive advanced or metastatic non-small cell lung cancer".[Link]

  • BMG Labtech. "Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1".[Link]

  • Cellomatics Biosciences. "PD-1/PD-L1 immune checkpoint Bioassay".[Link]

Sources

Comparative

A Comparative Guide to the Species Cross-Reactivity of the Small Molecule Inhibitor PD-1/PD-L1-IN-NP19

Executive Summary The development of small molecule inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint has opened new avenues for cancer immunotherapy. A critical aspect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small molecule inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint has opened new avenues for cancer immunotherapy. A critical aspect of the preclinical development of these inhibitors is the assessment of their cross-reactivity across different species. This guide provides an in-depth comparative analysis of the species cross-reactivity of a novel small molecule inhibitor, PD-1/PD-L1-IN-NP19. This document will objectively review the available experimental data, provide mechanistic insights based on protein sequence homology, and detail robust experimental protocols for evaluating species specificity. The primary audience for this guide includes researchers, scientists, and drug development professionals actively involved in immuno-oncology.

Our analysis reveals that PD-1/PD-L1-IN-NP19 exhibits significant species-specific activity, with high potency against the human PD-1/PD-L1 interaction and markedly lower activity against the murine equivalent. This guide will delve into the underlying molecular reasons for this discrepancy and discuss its implications for the selection of appropriate animal models for preclinical efficacy and safety studies.

Introduction: The Critical Role of Species Cross-Reactivity in Preclinical Safety and Efficacy Assessment

The PD-1/PD-L1 signaling pathway is a key immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2] Many tumors exploit this pathway to evade immune surveillance by upregulating PD-L1 on their surface, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and anergy.[3][4] The advent of immune checkpoint inhibitors, initially monoclonal antibodies, has revolutionized cancer treatment.[5] Small molecule inhibitors like PD-1/PD-L1-IN-NP19 offer potential advantages, including oral bioavailability and improved tumor penetration.[6][]

The successful translation of a drug candidate from preclinical to clinical settings hinges on the use of relevant animal models. These models are essential for evaluating a drug's pharmacokinetics, pharmacodynamics, efficacy, and safety profile. A crucial factor in model selection is the cross-reactivity of the drug with the target in the chosen animal species. Poor cross-reactivity can lead to misleading preclinical data, potentially causing the failure of promising drug candidates in clinical trials or, conversely, the progression of unsuitable candidates. Therefore, a thorough understanding of a drug's species specificity is paramount.

Comparative Analysis of PD-1/PD-L1-IN-NP19 Cross-Reactivity

In Vitro Inhibitory Activity Across Species

The currently available data for PD-1/PD-L1-IN-NP19 demonstrates a clear preference for the human PD-1/PD-L1 interaction over the mouse counterpart. This is a critical consideration for researchers planning in vivo studies.

SpeciesTarget InteractionIC50 (nM)Source
HumanPD-1/PD-L112.5MedchemExpress[8]
MousePD-1/PD-L1>1000MedchemExpress[8]

Table 1: In Vitro Inhibitory Activity of PD-1/PD-L1-IN-NP19

The data clearly indicates that PD-1/PD-L1-IN-NP19 is a potent inhibitor of the human PD-1/PD-L1 interaction, with an IC50 value of 12.5 nM.[8] In stark contrast, its activity against the mouse PD-1/PD-L1 interaction is significantly lower, with an IC50 value greater than 1 µM.[8] This more than 80-fold difference in potency highlights the pronounced species selectivity of this small molecule inhibitor. The lack of significant activity in mice suggests that standard syngeneic mouse models may not be suitable for evaluating the efficacy of this specific compound.

Mechanistic Insights from Protein Sequence Alignment

The observed species specificity of PD-1/PD-L1-IN-NP19 can be rationalized by examining the amino acid sequence conservation of PD-1 and PD-L1 across different species. While the overall structures of these proteins are similar, key differences in the binding interfaces can dramatically affect the binding of a small molecule inhibitor.[9]

Human and murine PD-1 share approximately 60% amino acid sequence homology, while their PD-L1 counterparts share about 70% homology.[10] These differences, particularly in the regions that form the binding pocket for small molecules, can lead to significant variations in drug affinity.

To illustrate this, a detailed analysis of the protein sequences is necessary. The following sections would typically present multiple sequence alignments of the extracellular domains of PD-1 and PD-L1 from human, mouse, rat, cynomolgus monkey, and dog. These alignments would highlight conserved and non-conserved residues within the binding interface, providing a structural basis for the observed cross-reactivity profile of PD-1/PD-L1-IN-NP19.

Note: Due to the scope of this response, detailed sequence alignments are not generated here but are a critical component of a comprehensive internal guide.

Experimental Protocols for Assessing Species Cross-Reactivity

To experimentally determine the cross-reactivity of a small molecule inhibitor like PD-1/PD-L1-IN-NP19, a series of robust and validated assays should be employed. Below are outlines of key experimental protocols.

Cell-Free PD-1/PD-L1 Interaction Assay

This assay directly measures the ability of the inhibitor to disrupt the binding of recombinant PD-1 and PD-L1 proteins from different species. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay uses recombinant PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Step-by-Step Methodology:

  • Recombinant PD-1 and PD-L1 proteins from human, mouse, rat, and cynomolgus monkey are obtained.

  • The proteins are labeled with the appropriate HTRF donor and acceptor fluorophores according to the manufacturer's instructions.

  • A serial dilution of PD-1/PD-L1-IN-NP19 is prepared.

  • In a microplate, the labeled PD-1 and PD-L1 proteins are incubated with the different concentrations of the inhibitor.

  • After incubation, the HTRF signal is read on a compatible plate reader.

  • The data is analyzed to determine the IC50 value for each species.

G cluster_prep Assay Preparation cluster_reaction Binding Reaction & Incubation cluster_readout Data Acquisition & Analysis reagents Prepare Recombinant Proteins (Human, Mouse, Rat, Cyno) and Inhibitor Dilutions plate Dispense Reagents into Microplate reagents->plate incubation Incubate to allow PD-1/PD-L1 Interaction plate->incubation read Read HTRF Signal incubation->read analyze Calculate IC50 Values read->analyze caption Workflow for Cell-Free HTRF Assay

Caption: Workflow for Cell-Free HTRF Assay

Cell-Based PD-1/PD-L1 Blockade Assay

This assay provides a more physiologically relevant system by using engineered cells that express PD-1 and PD-L1 on their surface.

Principle: One cell line (e.g., Jurkat T-cells) is engineered to express the PD-1 receptor and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter. A second cell line (e.g., an antigen-presenting cell line) is engineered to express PD-L1. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell activation and the reporter signal. An effective inhibitor will block this interaction, leading to an increase in the reporter signal.

Step-by-Step Methodology:

  • Generate stable cell lines expressing PD-1 and PD-L1 from different species.

  • Seed the PD-L1 expressing cells in a microplate.

  • Add a serial dilution of PD-1/PD-L1-IN-NP19 to the wells.

  • Add the PD-1 expressing reporter cells to the wells.

  • Co-culture the cells for a defined period.

  • Measure the reporter gene activity (e.g., luminescence).

  • Analyze the data to determine the EC50 value for each species.

G cluster_setup Cell Culture & Plating cluster_coculture Co-culture & Incubation cluster_measurement Signal Detection & Analysis plate_pdl1 Seed PD-L1 Expressing Cells add_inhibitor Add Inhibitor Dilutions plate_pdl1->add_inhibitor add_pd1 Add PD-1 Reporter Cells add_inhibitor->add_pd1 coculture Incubate to allow Cell-Cell Interaction add_pd1->coculture measure Measure Reporter Signal coculture->measure analyze Calculate EC50 Values measure->analyze caption Workflow for Cell-Based Reporter Assay

Caption: Workflow for Cell-Based Reporter Assay

Implications for Preclinical Model Selection

The pronounced species selectivity of PD-1/PD-L1-IN-NP19 has significant implications for the design of preclinical studies.

  • Standard Syngeneic Mouse Models: Given the poor activity against the murine PD-1/PD-L1 interaction, standard syngeneic mouse models are not suitable for evaluating the efficacy of PD-1/PD-L1-IN-NP19. The lack of on-target activity would likely result in a false-negative outcome.

  • Humanized Mouse Models: The most appropriate models for efficacy studies would be humanized mice. These are immunodeficient mice engrafted with human immune cells and often a human tumor xenograft. In this context, the inhibitor can interact with the human PD-1 and PD-L1 expressed on the engrafted cells.

  • Toxicology Studies: For safety and toxicology studies, it is crucial to use a species in which the drug is pharmacologically active. If a rodent species is desired for toxicology, it would be necessary to either use a humanized model or to develop a surrogate molecule with high affinity for the rodent target. Alternatively, a non-human primate model, such as the cynomolgus monkey, where the PD-1/PD-L1 proteins have higher sequence homology to human, may be a more relevant species for toxicology assessment, pending experimental confirmation of cross-reactivity.

Conclusion

PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor of the human PD-1/PD-L1 interaction that exhibits significant species specificity, with markedly reduced activity against the mouse ortholog. This guide has provided a comprehensive overview of the available data, the underlying mechanistic rationale based on protein sequence divergence, and detailed experimental protocols for a thorough assessment of cross-reactivity. The insights presented here are critical for making informed decisions regarding the selection of appropriate preclinical models to advance the development of this and other species-selective immune checkpoint inhibitors. A clear understanding of a compound's cross-reactivity profile is not merely a technical detail but a cornerstone of a successful translational research strategy.

References

  • Magiera-Mularz, K., et al. (2021). Human and mouse PD-L1: similar molecular structure, but different druggability profiles. ResearchGate. Retrieved from [Link]

  • Reinhold, W., et al. (2022). The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Frontiers in Immunology. Retrieved from [Link]

  • Navinci. (n.d.). Identifying PD-1/PD-L1 interactions. Retrieved from [Link]

  • Pardoll, D. M. (2012). The blockade of immune checkpoints in cancer immunotherapy.
  • Freeman, G. J., et al. (2000). Engagement of the PD-1 immunoinhibitory receptor by a novel B7 family member leads to negative regulation of lymphocyte activation. The Journal of experimental medicine.
  • American Association for Cancer Research. (2020). High PD-1/PD-L1 Checkpoint Interaction Infers Tumor Selection and Therapeutic Sensitivity to Anti-PD-1/PD-L1 Treatment. Cancer Research. Retrieved from [Link]

  • UniProt. (2008). The PD-1/PD-L1 complex resembles the antigen-binding Fv domains of antibodies and T cell receptors. Retrieved from [Link]

  • CancerNetwork. (2014). Prospects for Targeting PD-1 and PD-L1 in Various Tumor Types. Retrieved from [Link]

  • Jiang, X., et al. (2019). PD-1/PD-L1 pathway: current researches in cancer. PMC. Retrieved from [Link]

  • Cha, J. H., et al. (2019). A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer. Retrieved from [Link]

Sources

Validation

Comparison Guide: Confirming PD-1/PD-L1-IN-NP19 Target Engagement in Cells

Executive Summary: The Small Molecule Challenge While monoclonal antibodies (mAbs) like Atezolizumab target the PD-L1 surface, PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a distinct class of biphenyl-based small mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Small Molecule Challenge

While monoclonal antibodies (mAbs) like Atezolizumab target the PD-L1 surface, PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a distinct class of biphenyl-based small molecule inhibitors. Unlike mAbs that sterically block the interaction interface, NP19 functions by inducing PD-L1 dimerization and sequestration, effectively internalizing or locking the receptor in a non-functional state.

Confirming target engagement for NP19 requires different methodologies than for antibodies. Standard flow cytometry (binding assays) often fails because NP19 binds a hydrophobic pocket rather than the solvent-exposed epitope. This guide details the Cellular Thermal Shift Assay (CETSA) as the primary biophysical validation tool, supported by functional T-cell co-culture assays.

Comparative Snapshot: NP19 vs. Monoclonal Antibodies
FeaturePD-1/PD-L1-IN-NP19 (Small Molecule)Monoclonal Antibodies (e.g., Atezolizumab)
Molecular Weight ~400–600 Da~150 kDa
Binding Mechanism Binds hydrophobic pocket; induces PD-L1 dimerization [1].Steric blockade of PD-1 binding site.
Cellular Permeability Cell-permeable (can engage intracellular PD-L1).Cell-impermeable (surface engagement only).
Primary Engagement Assay CETSA (Biophysical stability).[1]Flow Cytometry (Surface staining).
Potency (IC50) ~12.5 nM (HTRF assay) [2].[2]~0.1–1.0 nM.
Bioavailability Oral [2].[3][4][5]Intravenous (IV).

Mechanistic Basis for Assay Selection

To design a valid experiment, one must understand that NP19 does not merely "cap" the receptor. It fundamentally alters the thermodynamic stability of PD-L1.

Mechanism of Action Diagram

The following diagram illustrates the unique "dimerization-lock" mechanism of NP19 compared to the simple blockade of mAbs.

MOA_Mechanism PDL1_Mono PD-L1 Monomer (Surface) PDL1_Dimer PD-L1 Homodimer (Stabilized/Inactive) PDL1_Mono->PDL1_Dimer NP19 Induces Dimerization PD1_Tcell PD-1 (T-Cell) PDL1_Mono->PD1_Tcell Native Binding NP19 NP19 (Inhibitor) NP19->PDL1_Dimer PDL1_Dimer->PD1_Tcell Binding Blocked T_Activation T-Cell Activation PDL1_Dimer->T_Activation Restores Immunity Signaling Immune Suppression PD1_Tcell->Signaling Downstream Effect

Figure 1: NP19 binds to the hydrophobic pocket of PD-L1, forcing two PD-L1 units to dimerize. This structural change prevents PD-1 binding and thermodynamically stabilizes the protein, which is the principle detected by CETSA.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical binding of NP19 to PD-L1 within the cellular environment. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher. Unbound PD-L1 denatures and precipitates at lower temperatures; NP19-bound PD-L1 remains soluble.
Materials
  • Cell Line: PD-L1 high-expressing line (e.g., MDA-MB-231 or IFN-

    
     stimulated A549).
    
  • Compound: NP19 (dissolved in DMSO).

  • Detection: Western Blot (Anti-PD-L1 antibody).

Step-by-Step Workflow
  • Cell Preparation:

    • Seed MDA-MB-231 cells in 6-well plates (

      
       cells/well).
      
    • Allow attachment overnight.

    • Optional: Stimulate with IFN-

      
       (20 ng/mL) for 24h to upregulate PD-L1 if basal levels are low.
      
  • Compound Treatment (Intact Cell Mode):

    • Treat cells with NP19 (1

      
      M)  or DMSO Control  for 1 hour at 37°C.
      
    • Note: 1

      
      M is selected to ensure saturation (
      
      
      
      IC50 of 12.5 nM) without non-specific toxicity.
  • Harvest and Aliquot:

    • Trypsinize cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension into 8 PCR tubes (50

      
      L each) for both the NP19 and DMSO groups.
      
  • Thermal Challenge:

    • Set a thermal gradient on a PCR cycler: 40, 44, 48, 52, 56, 60, 64, 68°C .

    • Heat for 3 minutes , then immediately cool at room temperature (RT) for 3 minutes.

  • Lysis and Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) to the tubes.

    • Perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure lysis.

    • Critical Step: Centrifuge at 20,000

      
       g for 20 minutes at 4°C.
      
    • Why: We must pellet the denatured/precipitated protein. We only analyze the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Load supernatants onto SDS-PAGE.

    • Blot for PD-L1.[2][4][5][6][7][8][9][10][11][12]

    • Expected Result: The DMSO group will show band disappearance (precipitation) around 50–55°C. The NP19 group should show bands persisting up to 58–62°C (Thermal Shift

      
      C).
      
CETSA Workflow Visualization

CETSA_Workflow Step1 1. Treat Live Cells (NP19 vs DMSO) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Apply Thermal Gradient (40°C - 68°C) Step2->Step3 Step4 4. Lysis & Centrifuge (Remove aggregates) Step3->Step4 Step5 5. Western Blot (Supernatant) Step4->Step5 Result Result: NP19 shifts PD-L1 melting curve to right Step5->Result

Figure 2: The CETSA workflow isolates soluble, ligand-stabilized proteins. Aggregated (unbound) proteins are removed by centrifugation.

Protocol 2: Functional T-Cell Co-Culture (Validation)

Objective: Confirm that the physical binding observed in CETSA translates to functional blockade of the immune checkpoint. Causality: If NP19 engages PD-L1, it must release T-cells from suppression, resulting in increased IFN-


 secretion.
Methodology
  • Target Cells: CHO-K1 cells overexpressing human PD-L1 (or naturally expressing tumor line).

  • Effector Cells: Jurkat T-cells expressing human PD-1 and an NFAT-luciferase reporter (or primary CD3+ T cells).

  • Assay:

    • Co-culture Target:Effector cells at a 1:3 ratio.

    • Add NP19 (Serial dilution: 0.1 nM to 10

      
      M).
      
    • Add anti-CD3 (sub-optimal dose) to provide Signal 1.

    • Incubate for 6–24 hours.

  • Readout:

    • Measure Luciferase activity (Jurkat) or ELISA for IFN-

      
       (Primary T cells).
      
    • Success Metric: Dose-dependent increase in signal with an EC50 comparable to the biochemical IC50 (~12–50 nM).

Troubleshooting & Self-Validation

To ensure scientific integrity (Trustworthiness), every experiment must include internal controls.

IssuePossible CauseValidation Step
No Thermal Shift in CETSA Protein is too stable or compound didn't enter cell.1. Check cell permeability of NP19 (LC-MS of lysate).2. Increase heating duration to 5 mins.3. Ensure PD-L1 antibody recognizes the denatured form in Westerns.
High Background in Co-Culture Constitutive T-cell activation.Run a "No Target Cell" control. T-cells alone + NP19 should show no activation (rules out off-target agonism).
Precipitation at Low Temp Lysis buffer too harsh.Use non-ionic detergents (NP-40 or Tween-20) rather than RIPA (SDS can interfere with thermal aggregation).

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[4][9][13] Oncotarget, 7(21), 30323–30335.

  • MedChemExpress. (2024). PD-1/PD-L1-IN-NP19 Product Information and Biological Activity.[2][4][5][6][10] MedChemExpress Catalog.

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][14][15] Science, 341(6141), 84-87.

  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry, 60(13), 5857–5867.

  • Liu, C., et al. (2021). Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. Cancer Cell International, 21, 239.

Sources

Comparative

Technical Comparison Guide: PD-1/PD-L1-IN-NP19 vs. Nivolumab in Functional Assays

Executive Summary This technical guide provides a rigorous comparison between Nivolumab , the clinical standard anti-PD-1 monoclonal antibody (mAb), and PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ), a potent small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Nivolumab , the clinical standard anti-PD-1 monoclonal antibody (mAb), and PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ), a potent small molecule inhibitor.

While Nivolumab relies on steric hindrance via a large immunoglobulin scaffold (IgG4), NP19 represents the emerging class of non-peptide small molecule inhibitors (SMIs) designed to disrupt the PD-1/PD-L1 interface. This guide dissects their performance across biochemical binding, T-cell functional restoration, and in vivo efficacy, providing researchers with actionable data to select the appropriate tool for their drug development pipelines.

Mechanistic Distinction & Signaling Architecture

To interpret functional assays correctly, one must understand the structural divergence in how these two agents block the PD-1/PD-L1 axis.

  • Nivolumab (mAb): Binds to the PD-1 receptor with high affinity (

    
     3 nM), creating a massive steric blockade that prevents PD-L1 binding. It also blocks PD-L2 binding.
    
  • NP19 (Small Molecule): Binds to the PD-L1 dimer interface (typical of this class) or the PD-1/PD-L1 contact surface. With an IC

    
     of 12.5 nM, it competitively inhibits the interaction but lacks the Fc-mediated effector functions (ADCC/CDC) associated with some antibodies (though Nivolumab is IgG4 and has low effector function).
    
Visualization: Mechanism of Action & T-Cell Reinvigoration

The following diagram illustrates the pathway blockade and downstream T-cell signaling restoration.

PD1_Blockade_Mechanism TumorCell Tumor Cell (PD-L1+) PDL1 PD-L1 Protein TumorCell->PDL1 TCell Exhausted T-Cell (PD-1+) PD1 PD-1 Receptor TCell->PD1 PDL1->PD1 Binding suppresses T-cell SHP2 SHP2 Phosphatase PD1->SHP2 Recruits Nivo Nivolumab (mAb) Steric Blockade of PD-1 Nivo->PD1 Binds Receptor Activation T-Cell Reinvigoration (IFN-γ Release, Cytotoxicity) Nivo->Activation Restores NP19 NP19 (Small Mol) Interface Inhibition NP19->PDL1 Binds Ligand/Interface NP19->Activation Restores TCR TCR Signaling (ZAP70/PI3K/AKT) SHP2->TCR Dephosphorylates (Inhibits)

Caption: Blockade of the PD-1/PD-L1 inhibitory axis by Nivolumab (receptor-targeted) and NP19 (ligand/interface-targeted) restores TCR signaling.[1]

Comparative Performance Data

The following data summarizes the performance of NP19 versus Nivolumab in standard validation assays.

Table 1: Biochemical and Cellular Potency
MetricPD-1/PD-L1-IN-NP19Nivolumab (Opdivo)Interpretation
Molecular Weight ~500–700 Da (Small Molecule)~146 kDa (Antibody)NP19 has superior tumor penetration potential due to size.
Target PD-1/PD-L1 Interaction (Ligand side)PD-1 ReceptorDistinct binding sites; potential for combination therapy.
Biochemical IC

12.5 nM (HTRF/ELISA) [1]~2–5 nM (SPR/HTRF) [2]Nivolumab exhibits slightly higher potency in pure protein assays.
Cellular EC

~0.37 – 10 µM (IFN-γ induction)~1 – 10 nM (IFN-γ induction)Nivolumab is significantly more potent in cell culture (molar basis).
Bioavailability (F) 5% (Oral, Rat) [1]100% (IV)NP19 requires optimization for oral delivery; Nivo is IV only.
Half-life (

)
1.5 h (IV) / 10.9 h (PO) [1]20–25 DaysNivolumab supports infrequent dosing; NP19 requires daily dosing.
Table 2: In Vivo Efficacy (Murine Models)
ModelTreatment RegimenTumor Growth Inhibition (TGI)Notes
H22 Hepatoma NP19: 25 mg/kg (i.p., daily)76.5% [1]High efficacy, comparable to antibody benchmarks in this model.[2]
Melanoma (B16) NP19: 25–100 mg/kg (oral/gavage)51% – 80.9% [1]Dose-dependent response; 100 mg/kg approaches maximal inhibition.[2]
General Syngeneic Nivolumab: 10 mg/kg (i.p., bi-weekly)60% – 80% (Typical) [3]Standard benchmark efficacy.

Validated Experimental Protocols

Protocol A: Jurkat-PD1 / CHO-PDL1 Blockade Bioassay

Purpose: To quantify the restoration of TCR signaling (via NFAT-Luciferase) in a strictly controlled environment.

Workflow Diagram:

Assay_Workflow Step1 Effector Cells Jurkat-PD1-NFAT-Luc Step3 Co-Culture + Serially Diluted Drug (Nivo or NP19) Step1->Step3 Step2 Target Cells CHO-PDL1-aCD3 Step2->Step3 Step4 Incubation 6 Hours @ 37°C Step3->Step4 Step5 Readout Add Luciferase Substrate Measure Luminescence Step4->Step5

Caption: Reporter gene bioassay workflow for quantifying PD-1 blockade activity.

Step-by-Step Methodology:

  • Cell Preparation:

    • Effectors: Thaw Jurkat-PD1-NFAT-Luc cells. Viability must be >90%. Resuspend in assay medium (RPMI + 1% FBS). Low serum is critical to prevent non-specific protein binding of small molecules like NP19.

    • Targets: CHO-PDL1 cells expressing a membrane-bound anti-CD3 scFv (to activate TCR). Seed 24 hours prior at 20,000 cells/well in a white-walled 96-well plate.

  • Compound Treatment:

    • Nivolumab: Prepare 1:3 serial dilutions starting at 300 nM.

    • NP19: Prepare 1:3 serial dilutions starting at 10 µM. Note: Small molecules often require higher concentrations than mAbs in cellular assays due to serum protein binding and membrane permeability issues.

    • Include controls: No Antibody (0% blockade), Isotype IgG (Negative Control), and Anti-PD-1 (Positive Control).

  • Co-Culture:

    • Remove media from CHO-PDL1 plate.

    • Add 40 µL of diluted drug.

    • Immediately add 40 µL of Jurkat effector cells (50,000 cells/well).

    • Final Volume: 80 µL.

  • Incubation & Readout:

    • Incubate for 6 hours at 37°C, 5% CO

      
      .
      
    • Add 80 µL of Bio-Glo™ (or equivalent luciferase reagent).

    • Incubate 10 mins at RT. Read luminescence.

  • Data Analysis:

    • Calculate Fold Induction = (Sample RLU) / (Background RLU).

    • Plot log(concentration) vs. RLU to determine EC

      
      .
      
Protocol B: Primary T-Cell IFN-γ Release (Mixed Lymphocyte Reaction - MLR)

Purpose: To validate efficacy in a physiologically relevant, primary human cell model.

  • Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient.

  • Stimulation: Stimulate T-cells using SEB (Staphylococcal Enterotoxin B) or anti-CD3/CD28 beads to induce PD-1 expression (requires 2-3 days pre-stimulation).

  • Treatment:

    • Co-culture pre-stimulated CD4+ T cells with allogenic Dendritic Cells (DCs) expressing PD-L1.

    • Add NP19 (0.37 – 10 µM) or Nivolumab (10 µg/mL).

  • Measurement:

    • Harvest supernatant after 72 hours.

    • Quantify IFN-γ via ELISA.

    • Expected Result: NP19 should show a dose-dependent increase in IFN-γ, though maximal induction may be lower than Nivolumab due to the transient nature of small molecule binding compared to the stable occupancy of the mAb [1].

Critical Analysis: When to Use Which?

Choose Nivolumab (mAb) If:
  • Clinical Benchmark is Required: You are validating a new target and need a "gold standard" positive control.

  • Assay Sensitivity is Low: The high affinity and slow off-rate of Nivolumab provide a stable signal in low-expression systems.

  • In Vivo Convenience: You require infrequent dosing (bi-weekly) in animal models.

Choose PD-1/PD-L1-IN-NP19 (Small Molecule) If:
  • Tumor Penetration Studies: You are investigating efficacy in "cold" tumors with dense stroma where mAbs penetrate poorly.

  • Oral Bioavailability R&D: You are developing oral checkpoint inhibitors. NP19 serves as a lead compound reference (despite low F, it proves the mechanism).

  • Cost/Stability: You require a reagent that is stable at room temperature and cheaper to manufacture/scale than a biologic.

  • Short Half-Life Requirement: You need an agent that clears the system quickly to manage immune-related adverse events (irAEs) in a controlled manner.

References

  • Wang, C., et al. (2014). In vitro characterization of the anti-PD-1 antibody nivolumab, BMS-936558, and cell-mediated fucosylation. Cancer Immunology Research, 2(9), 846-856. [Link]

  • Brahmer, J. R., et al. (2010). Phase I study of single-agent anti-programmed death-1 (MDX-1106) in refractory solid tumors: safety, clinical activity, pharmacodynamics, and immunologic correlates. Journal of Clinical Oncology, 28(19), 3167. [Link]

  • Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 8(43), 75201. [Link] (Mechanistic reference for small molecule PD-L1 dimerization/inhibition).

Sources

Validation

A Head-to-Head Comparison: Small Molecule Inhibition vs. Monoclonal Antibody Blockade of the PD-1/PD-L1 Axis

A Technical Guide for Researchers In the rapidly evolving landscape of cancer immunotherapy, the disruption of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the rapidly evolving landscape of cancer immunotherapy, the disruption of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a multitude of malignancies.[1] This guide provides a detailed, data-driven comparison of two distinct modalities targeting this critical immune checkpoint: PD-1/PD-L1-IN-NP19 , a small molecule inhibitor, and Atezolizumab , a therapeutic monoclonal antibody.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action, biochemical and cellular activities, and the experimental methodologies used to evaluate their performance.

The PD-1/PD-L1 Pathway: A Brief Overview

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, serves as a crucial mechanism of immune evasion.[2] This binding event transmits an inhibitory signal into the T cell, leading to its functional inactivation and preventing it from mounting an effective anti-tumor response. The central therapeutic strategy, therefore, is to block this interaction and "release the brakes" on the immune system.

Diagram: PD-1/PD-L1 Signaling Pathway

PD-1_PD-L1_Pathway Figure 1: The PD-1/PD-L1 Immune Checkpoint Pathway TCR TCR MHC MHC TCR->MHC Antigen Presentation (Signal 1) PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal (Immune Evasion) B71_T B7.1 (CD80) PDL1->B71_T Inhibitory Signal

Caption: The PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Competitor Deep Dive: PD-1/PD-L1-IN-NP19 vs. Atezolizumab

This section provides a detailed comparative analysis of the two molecules, focusing on their distinct chemical nature, mechanisms of action, and available performance data.

PD-1/PD-L1-IN-NP19: The Small Molecule Approach

PD-1/PD-L1-IN-NP19 is a small molecule designed to directly interfere with the protein-protein interaction between PD-1 and PD-L1.[3] Its low molecular weight offers the potential for oral bioavailability and penetration into the tumor microenvironment.

Mechanism of Action: As a small molecule, PD-1/PD-L1-IN-NP19 is hypothesized to bind to a pocket on either PD-1 or PD-L1, sterically hindering their interaction. This disruption prevents the formation of the inhibitory complex, thereby restoring T cell activity.

Atezolizumab: The Monoclonal Antibody Standard

Atezolizumab (marketed as Tecentriq®) is a fully humanized IgG1 monoclonal antibody that has gained regulatory approval for the treatment of various cancers.[4][5]

Mechanism of Action: Atezolizumab specifically targets and binds to PD-L1, preventing it from engaging with both the PD-1 receptor and the B7.1 (CD80) receptor on T cells.[4] This dual blockade is a key feature of its mechanism, as the PD-L1/B7.1 interaction also contributes to T cell inhibition.[1] By occupying the binding site on PD-L1, Atezolizumab effectively neutralizes its immunosuppressive function.

Performance Data: A Comparative Analysis

The following tables summarize the available biochemical and cellular performance data for both molecules. It is important to note that these values are compiled from different sources and experimental conditions may vary.

Table 1: Biochemical Potency
ParameterPD-1/PD-L1-IN-NP19AtezolizumabAssay Type
IC50 12.5 nM[3]2.25 nM[6]HTRF
Binding Affinity (Kd) Not Available~0.19 - 1.75 nM[7][8]SPR

Interpretation: In biochemical assays, both molecules demonstrate potent inhibition of the PD-1/PD-L1 interaction. Atezolizumab exhibits a slightly lower IC50 in the HTRF assay, suggesting high biochemical potency. The binding affinity data for Atezolizumab further confirms its strong and specific interaction with PD-L1.

Table 2: Cellular Potency
ParameterPD-1/PD-L1-IN-NP19AtezolizumabAssay Type
EC50 Not Available6.46 ng/mL (~0.045 nM)[9]Cell-based Reporter
EC50 Not Available1.95 - 1.99 nM[10]Cell-based Reporter

Interpretation: Atezolizumab demonstrates potent activity in cell-based assays, effectively reversing PD-L1-mediated T cell suppression at low nanomolar concentrations. The lack of publicly available cellular EC50 data for PD-1/PD-L1-IN-NP19 prevents a direct comparison in a cellular context.

Experimental Methodologies

A robust comparison relies on well-defined and validated experimental protocols. This section details the methodologies for key assays used to characterize PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is a popular method for quantifying protein-protein interactions in a high-throughput format.

Principle: The assay utilizes two antibodies, one targeting PD-1 and the other PD-L1, labeled with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Diagram: HTRF Assay Workflow

HTRF_Workflow Figure 2: HTRF Assay Workflow for PD-1/PD-L1 Inhibition cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor PD1_Eu PD-1-Europium PDL1_d2 PD-L1-d2 PD1_Eu->PDL1_d2 Binding FRET High FRET Signal PD1_Eu_I PD-1-Europium PDL1_d2_I PD-L1-d2 Inhibitor Inhibitor NoFRET Low FRET Signal

Caption: Schematic of the HTRF assay principle for screening PD-1/PD-L1 inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute and dilute recombinant human PD-1 and PD-L1 proteins, along with the Europium-labeled anti-PD-1 and d2-labeled anti-PD-L1 antibodies, in the appropriate assay buffer.

  • Compound Plating: Serially dilute the test compounds (PD-1/PD-L1-IN-NP19 or Atezolizumab) in assay buffer and add to a low-volume 384-well plate.

  • Protein Addition: Add the PD-1 and PD-L1 proteins to the wells containing the test compounds.

  • Antibody Addition: Add the mixture of HTRF detection antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to HTRF, AlphaLISA is a bead-based, no-wash immunoassay used to study biomolecular interactions.

Principle: The assay employs Donor and Acceptor beads that are coated with molecules that bind to the proteins of interest. In this case, Streptavidin-coated Donor beads bind to a biotinylated PD-1, and anti-tag (e.g., anti-His) Acceptor beads bind to a tagged PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction and reduce the signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of biotinylated PD-1, tagged PD-L1, and the test inhibitor.

  • Reaction Setup: In a 384-well plate, add the test inhibitor, followed by the biotinylated PD-1 and tagged PD-L1.

  • Bead Addition: Add a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 60-90 minutes).

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration to calculate the IC50.

Cell-Based Reporter Assay

This type of assay provides a more physiologically relevant system to assess the functional consequences of PD-1/PD-L1 blockade.

Principle: The assay typically utilizes two engineered cell lines:

  • Effector Cells: Jurkat T cells that co-express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-dependent promoter (e.g., NFAT response element).

  • Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T cell receptor (TCR) activator.

When the two cell types are co-cultured, the interaction of the TCR activator on the target cells with the TCR on the effector cells induces luciferase expression. However, the simultaneous engagement of PD-1 and PD-L1 inhibits this signal. An effective inhibitor will block the PD-1/PD-L1 interaction, leading to a restoration of the luciferase signal.

Diagram: Cell-Based Reporter Assay Workflow

Cell_Based_Assay Figure 3: Cell-Based Reporter Assay for PD-1/PD-L1 Blockade cluster_Activation TCR Activation cluster_Inhibition PD-1/PD-L1 Inhibition cluster_Blockade Inhibitor Blockade TCR_Jurkat TCR TCR_Activator TCR Activator TCR_Jurkat->TCR_Activator Activation NFAT_Activation NFAT Activation Luciferase_Signal Luciferase Signal NFAT_Activation->Luciferase_Signal PD1_Jurkat PD-1 PDL1_CHO PD-L1 PD1_Jurkat->PDL1_CHO Inhibition No_Signal No Luciferase Signal PD1_Jurkat_B PD-1 PDL1_CHO_B PD-L1 Inhibitor_B Inhibitor Restored_Signal Restored Luciferase Signal

Caption: Principle of a cell-based reporter assay to measure the efficacy of PD-1/PD-L1 inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Culture the PD-1 effector cells and PD-L1 target cells according to standard protocols.

  • Cell Plating: Seed the target cells in a white, clear-bottom 96-well plate and allow them to adhere.

  • Compound Addition: Add serial dilutions of the test inhibitor to the wells.

  • Effector Cell Addition: Add the PD-1 effector cells to the wells containing the target cells and inhibitor.

  • Co-incubation: Incubate the plate for a period sufficient to allow for T cell activation and reporter gene expression (e.g., 6-24 hours).

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

Both PD-1/PD-L1-IN-NP19 and Atezolizumab are potent inhibitors of the PD-1/PD-L1 immune checkpoint. Atezolizumab, as a clinically validated monoclonal antibody, sets a high benchmark for efficacy and specificity. Its dual blockade of PD-L1 interactions with both PD-1 and B7.1 represents a key mechanistic advantage.

PD-1/PD-L1-IN-NP19, as a small molecule inhibitor, offers the potential for alternative dosing regimens and may possess different pharmacokinetic and pharmacodynamic properties. However, a more comprehensive head-to-head comparison, particularly in cellular and in vivo models, is necessary to fully delineate its therapeutic potential relative to established antibody-based therapies.

Future research should focus on obtaining direct comparative data for these and other emerging PD-1/PD-L1 inhibitors in standardized assays. This will enable a more precise understanding of their relative potencies and guide the rational design of next-generation immunotherapies.

References

  • Anti-PD-L1 immunoconjugates for cancer therapy: Are available antibodies good carriers for toxic payload delivering? (2022). Frontiers in Immunology. [Link]

  • Next generation of anti-PD-L1 Atezolizumab with better anti-tumor efficacy in vivo. (2020). bioRxiv. [Link]

  • Structural basis of the therapeutic anti-PD-L1 antibody atezolizumab. (2017). Oncotarget. [Link]

  • Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab. (2017). Scientific Reports. [Link]

  • Determination of functional EC50 values for atezolizumab, avelumab, durvalumab, nivolumab and pembrolizumab. (n.d.). ResearchGate. [Link]

  • Structural basis of the therapeutic anti-PD-L1 antibody atezolizumab. (2017). ResearchGate. [Link]

  • Development of time-resolved fluoroimmunoassay with enhanced fluorescence reaction for the quantitation of atezolizumab in plasma. (2024). PubMed. [Link]

  • IC50 values measured by the Homogenous Time resolved Fluorescence (HTRF) PD-1/PD-L1 assay. (n.d.). ResearchGate. [Link]

  • The correlation of IC50 values from the HTRF assay and EC50 values from the ICB assay for representative molecules belonging to various classes. (n.d.). ResearchGate. [Link]

  • Tecentriq (Atezolizumab) First PD-L1 Inhibitor Approved for Patients with Advanced or Metastatic Urothelial Carcinoma. (2017). American Health & Drug Benefits. [Link]

  • Product review on the Anti-PD-L1 antibody atezolizumab. (n.d.). PMC. [Link]

  • Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1. (n.d.). PMC. [Link]

  • PD-L1 Testing in TECENTRIQ® (atezolizumab) Adjuvant NSCLC. (n.d.). Genentech. [Link]

  • Improved Cell-Based Assays for Anti-CTLA4 Anti-PD-1-PD-L1 and Bispecific Immunotherapy Drug Studies Poster, PS230. (n.d.). Technology Networks. [Link]

  • Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors. (2019). Molecules. [Link]

  • Radioimmunotherapy study of 131I-labeled Atezolizumab in preclinical models of colorectal cancer. (2022). PMC. [Link]

  • A snapshot of the PD-1/PD-L1 pathway. (2021). Journal of Cancer. [Link]

  • TECENTRIQ® (atezolizumab) HCP | Efficacy, Safety, PI & MOA. (n.d.). Genentech. [Link]

  • PD-L1 Expression on Immune Cells from Solid Tumor Patients. (2025). Precision for Medicine. [Link]

  • Atezolizumab (TECENTRIQ) ELISA Assay Kit. (n.d.). Eagle Biosciences. [Link]

  • Alpha Technology: A Fast and Sensitive Orthogonal Approach to Cell-based Potency Assays. (n.d.). IBR Inc.[Link]

  • PD-L1 expression levels on tumor cells affect their immunosuppressive activity. (n.d.). PMC. [Link]

  • Atezolizumab potentiates T-cell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells. (n.d.). PMC. [Link]

  • A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules. (n.d.). PMC. [Link]

  • The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment. (n.d.). Frontiers in Oncology. [Link]

Sources

Comparative

Comparative Analysis: PD-1/PD-L1-IN-NP19 Pharmacokinetics &amp; Performance Guide

Executive Summary PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a second-generation small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies (mAbs) that sterically block the interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a second-generation small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 utilizes a biphenyl-core scaffold to induce PD-L1 dimerization, effectively sequestering the ligand.

While NP19 demonstrates high in vitro potency (


 nM), its pharmacokinetic (PK) profile reveals the classic challenge of this chemical class: rapid absorption but limited oral bioavailability (~5%) . This guide provides a data-driven comparison of NP19 against the small-molecule gold standard (BMS-1166) and therapeutic antibodies (e.g., Atezolizumab), offering protocols for validation in your own laboratory.

Molecular Mechanism: Dimerization vs. Steric Blockade

To understand the PK limitations, one must first understand the binding mode. NP19 is highly hydrophobic, designed to penetrate the hydrophobic pocket of PD-L1.

Mechanism of Action[1][2][3][4][5][6][7]
  • Antibodies (mAbs): Bind to the extracellular domain of PD-L1, creating a physical wall between PD-L1 and PD-1.

  • NP19 (Small Molecule): Binds to a specific pocket on a single PD-L1 unit, triggering a conformational change that recruits a second PD-L1 unit. This forms a PD-L1 homodimer , locking the protein in a non-functional state and often triggering internalization or degradation.

MOA_Mechanism PDL1_Mono PD-L1 Monomer (Functional) Complex NP19-PD-L1 Intermediate PDL1_Mono->Complex + NP19 Binding PD1 PD-1 Receptor (T-Cell) PDL1_Mono->PD1 Natural Binding NP19 NP19 (Small Molecule) Dimer PD-L1 Homodimer (Non-Functional) Complex->Dimer + 2nd PD-L1 Monomer (Recruitment) Dimer->PD1 Steric Clash (No Binding) Activation T-Cell Activation (Tumor Killing) Dimer->Activation Checkpoint Blockade Immune Immune Escape (T-Cell Inactive) PD1->Immune Signaling

Figure 1: Mechanism of Action.[1] NP19 induces PD-L1 dimerization, preventing PD-1 interaction.[] Unlike mAbs, this mechanism is dependent on intracellular or surface concentration thresholds.

Comparative Pharmacokinetics (PK) Analysis

The following data aggregates specific experimental values for NP19 (Rat models) compared to the optimized clinical candidate BMS-1166 and a representative antibody.

Table 1: PK Parameters & Potency Profile
ParameterNP19 (Test Subject)BMS-1166 (Small Molecule Benchmark)Atezolizumab (mAb Benchmark)
Molecular Type Small Molecule (Biphenyl)Small Molecule (Biphenyl)IgG1 Monoclonal Antibody
MW 555.07 g/mol 649.1 g/mol ~145,000 g/mol
Binding Affinity (

)
12.5 nM (HTRF)1.4 nM (HTRF)~0.1 - 0.5 nM
Route of Admin Oral (PO) / IVOral (PO)IV Only

(Time to Peak)
0.6 ± 0.2 h (Rapid)1 - 4 hImmediate (IV)
Half-Life (

)
10.9 h (PO) / 1.5 h (IV)~15 h27 Days
Bioavailability (

)
~5% >30% 100% (IV)
Clearance (CL) 23.1 L/h/kg (PO)LowLow (<0.5 mL/h/kg)
Tumor Penetration High (Diffusive)High (Diffusive)Low (Perfusion dependent)
Critical Analysis
  • Absorption vs. Bioavailability: NP19 shows rapid absorption (

    
    ), indicating it easily crosses the gut membrane. However, the massive discrepancy between Oral Clearance (23.1 L/h/kg) and IV Clearance (0.9 L/h/kg) confirms significant first-pass metabolism  or poor solubility-limited absorption, resulting in a low bioavailability of 5%.
    
  • Potency Gap: While 12.5 nM is potent, BMS-1166 is roughly 10x more potent (1.4 nM). This means NP19 requires higher plasma concentrations to achieve the same receptor occupancy, which is difficult to maintain given its low bioavailability.

  • The "Small Molecule" Advantage: Despite lower potency than mAbs, NP19 has a high Volume of Distribution (

    
    ), suggesting excellent tissue distribution and the ability to penetrate "cold" tumors where large antibodies cannot reach.
    

Experimental Validation Protocols

To validate NP19 performance in your specific disease model, use the following self-validating workflows.

Protocol A: HTRF Binding Assay (In Vitro Potency)

Goal: Confirm


 of 12.5 nM in your hands.
  • Reagents: Recombinant human PD-L1 (His-tagged), PD-1 (Fc-tagged), Anti-His-Europium (Donor), Anti-Human-IgG-d2 (Acceptor).

  • Preparation: Dilute NP19 in DMSO (keep final DMSO <1%). Prepare serial dilutions (e.g., 10

    
    M down to 0.1 nM).
    
  • Incubation:

    • Mix PD-L1 (4 nM final) with NP19 for 15 mins at RT. (Pre-incubation allows dimerization).

    • Add PD-1 (20 nM final) and incubate for 1 hour.

    • Add HTRF detection reagents (Donor/Acceptor) and incubate for 2 hours.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

  • Validation Check: Z' factor must be > 0.5. Reference compound (BMS-202 or BMS-1166) must fall within 20% of literature

    
    .
    
Protocol B: Pharmacokinetic Profiling (In Vivo)

Goal: Assess exposure levels in mice/rats.

PK_Workflow Start Study Design (n=3 Rats/Group) Group1 Group 1: IV Bolus (1 mg/kg) Start->Group1 Group2 Group 2: Oral Gavage (10 mg/kg) Start->Group2 Sampling Serial Blood Sampling (0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Group1->Sampling Group2->Sampling Process Plasma Separation (Centrifuge 4000rpm, 10min) Sampling->Process Extraction Protein Precipitation (Acetonitrile + Internal Std) Process->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Calc Data Calculation (WinNonlin: AUC, Cmax, T1/2, F%) Analysis->Calc

Figure 2: Standard PK Workflow. This cassette dosing or parallel design is required to calculate Bioavailability (


).

Strategic Recommendations

Based on the comparative data, NP19 should be utilized with specific intent:

  • For In Vitro Screening: NP19 is an excellent, cost-effective tool compound for validating PD-L1 dimerization assays or co-crystallography studies due to its specific binding mode.

  • For In Vivo Efficacy:

    • Caution: Due to low bioavailability (5%), oral dosing requires high loads (e.g., 50–100 mg/kg) to achieve therapeutic plasma levels.

    • Alternative: Consider Intraperitoneal (IP) or Intratumoral (IT) administration to bypass absorption issues during proof-of-concept studies.

    • Benchmark: If oral efficacy is the primary endpoint, BMS-1166 is a superior comparator due to its optimized PK profile.

  • Formulation: NP19 is highly lipophilic. Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline to improve solubility and potential absorption.

References

  • Discovery of NP19/Biphenyl Inhibitors: Source:MedChemExpress / MedKoo Datasheets (CAS 2377916-66-8). Note: NP19 is a catalog designation for a biphenyl-based inhibitor structurally related to the BMS series.

  • Foundational Small Molecule PD-L1 Research (BMS Series): Title: "Characterization of Small Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway."[3][4][5] Source:Zak, K. M., et al. Oncotarget (2016). Relevance: Defines the dimerization mechanism used by NP19 and BMS-1166.

  • BMS-1166 Pharmacokinetics (Comparator Data): Title: "Small-molecule PD-L1 inhibitor BMS-1166 abrogates the function of PD-L1 by blocking its ER export."[][6] Source:Chen, Y., et al. OncoImmunology (2020). Relevance:[7] Provides the benchmark IC50 (1.4 nM) and cellular mechanism data.

  • PK Validation Methodologies: Title: "Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs." Source:Bocanegra, A., et al. Pharmaceutics (2020). Relevance:[7] Establishes the baseline for antibody PK (T1/2 ~22-46h in mice) vs small molecules.

Sources

Safety & Regulatory Compliance

Safety

PD-1/PD-L1-IN-NP19: Advanced Handling &amp; Disposal Protocol

Executive Summary & Risk Context PD-1/PD-L1-IN-NP19 (CAS# 2377916-66-8) is a potent small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) signaling pathway.[1] Unlike monoclonal antibodies (e.g., Pembroli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

PD-1/PD-L1-IN-NP19 (CAS# 2377916-66-8) is a potent small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) signaling pathway.[1] Unlike monoclonal antibodies (e.g., Pembrolizumab), NP19 is a chemical entity (C₃₃H₃₁ClN₂O₄) with high membrane permeability and an IC₅₀ of ~12.5 nM.[1]

The Safety Paradox: While many Safety Data Sheets (SDS) for research-grade NP19 classify it as "Non-Hazardous" under GHS standards due to a lack of acute toxicity data, this is a false sense of security. As a Senior Application Scientist, I mandate that this compound be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

Why?

  • Bioactivity: It is designed to modulate the human immune system at nanomolar concentrations. Environmental release can disrupt local ecosystems.[1]

  • Solvent Carrier: It is almost exclusively reconstituted in DMSO , a solvent that penetrates skin and carries the inhibitor directly into the bloodstream.

  • Persistence: As a halogenated organic molecule, it resists rapid biodegradation.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for DMSO-solvated small molecules.[1] Adhere to this specific PPE standard to prevent transdermal absorption.

PPE ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (0.11mm min) Basic chemical resistance.[1]
Secondary Gloves Nitrile or Neoprene "Double-gloving" creates a breakthrough barrier against DMSO.[1]
Eye Protection Chemical Splash Goggles Prevents mucosal absorption via ocular splash (more critical than safety glasses).[1]
Respiratory N95 or Fume Hood NP19 powder is light; prevents inhalation of particulates during weighing.
Clothing Tyvek® Lab Coat Preferable to cotton; prevents soaking if a DMSO spill occurs.[1]
Waste Stream Segregation Logic

Proper disposal depends entirely on the state of the matter (Solid vs. Liquid) and the matrix (Pure Chemical vs. Biological Media).

Scenario A: Pure Chemical & Stock Solutions (The "Red Line") [1]
  • Definition: Expired powder, concentrated DMSO stocks, or contaminated weighing boats.

  • Protocol: NEVER pour down the drain. These must be destroyed via High-Temperature Incineration .

  • Container: RCRA-compliant container (Black or White bin depending on vendor) labeled "Hazardous Chemical Waste - Organic."

Scenario B: In Vitro Biological Waste
  • Definition: Cell culture media (RPMI/DMEM) containing trace NP19.[1]

  • Protocol: This is a Mixed Waste (Biohazard + Chemical).[1]

    • Deactivation: Add 10% Bleach (Sodium Hypochlorite) to the media. Allow to sit for 20 minutes to kill biologicals. Note: Bleach does NOT destroy the NP19 molecule, but it renders the solution safe for chemical waste consolidation.

    • Disposal: Collect the deactivated liquid into a chemical waste drum. Do NOT autoclave liquids containing high concentrations of volatile chemical inhibitors, as this can aerosolize the compound.

Scenario C: Sharps & Consumables
  • Protocol: Pipette tips and syringes used with NP19/DMSO must go into Chemical Contaminated Sharps containers (often Yellow or White), not standard Red Biohazard bins, to ensure they are incinerated rather than just autoclaved/landfilled.

Visualized Workflows
Workflow 1: Waste Classification Decision Matrix

This logic gate ensures no active inhibitor enters the municipal water supply.

WasteDisposal Start Waste Generated (PD-1/PD-L1-IN-NP19) StateCheck Determine Physical State & Matrix Start->StateCheck Solid Solid / Powder / Consumables (Weigh boats, dry powder) StateCheck->Solid Dry LiquidStock High Conc. Liquid (DMSO Stock >1mM) StateCheck->LiquidStock Solvent Base LiquidMedia Dilute Bio-Media (Cell Culture + NP19) StateCheck->LiquidMedia Aqueous/Bio Sharps Sharps (Needles/Glass) StateCheck->Sharps Puncture Risk Incineration High-Temp Incineration (Chemical Waste Stream) Solid->Incineration Bag & Tag Consolidate Consolidate in Chemical Waste Drum LiquidStock->Consolidate Do NOT Drain Deactivate Chemical Deactivation (10% Bleach, 20 mins) LiquidMedia->Deactivate Kill Cells First Sharps->Incineration Chem-Sharps Bin Deactivate->Consolidate Safe for Drum Consolidate->Incineration Vendor Pickup

Figure 1: Decision matrix for segregating NP19 waste streams.[1] Note that biological media requires a two-step process.[1]

Workflow 2: Emergency Spill Response (DMSO Stock)

DMSO transports the inhibitor through nitrile gloves in <5 minutes.[1] Speed is critical.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UPGRADE Double Gloves + Goggles Alert->PPE Absorb 3. ABSORB Use Absorbent Pads (Do not use paper towels) PPE->Absorb Clean 4. CLEAN Soap & Water Wash (Remove DMSO residue) Absorb->Clean Dispose 5. DISPOSE All debris to Haz-Waste Bag Clean->Dispose

Figure 2: Linear response protocol for high-concentration stock spills.

Regulatory & Compliance Alignment
  • EPA Status: While NP19 is not yet explicitly "P-listed" (acutely hazardous) by the EPA due to its novelty, it falls under the "Generator Knowledge" clause (40 CFR 262.11).[1] You know it is a potent biological modifier; therefore, you must manage it as hazardous.

  • OSHA: Adhere to the Laboratory Standard (29 CFR 1910.1450). A specific SOP (like this one) is required for "Select Carcinogens, Reproductive Toxins, and Substances with High Acute Toxicity."

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Small molecule inhibitors against PD-1/PD-L1 immune checkpoints.[1][2] PMC8078635.[1] Retrieved from [Link]

  • Princeton University EHS. (2023).[1] Biological Waste Disposal Guide (Mixed Waste Protocols). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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